molecular formula C7H4Br2O2 B3025340 2,3-dibromobenzoic Acid CAS No. 603-78-1

2,3-dibromobenzoic Acid

Cat. No.: B3025340
CAS No.: 603-78-1
M. Wt: 279.91 g/mol
InChI Key: YNVNFMCYBIBHLH-UHFFFAOYSA-N
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Description

2,3-dibromobenzoic Acid is a useful research compound. Its molecular formula is C7H4Br2O2 and its molecular weight is 279.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNFMCYBIBHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215764
Record name Benzoic acid, 2,3-dibromo-
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Molecular Weight

279.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-78-1, 65436-55-7
Record name 2,3-Dibromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-dibromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3-dibromo-
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid (CAS: 603-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid, with the CAS registry number 603-78-1, is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with two bromine atoms at the ortho and meta positions, imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, handling, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 603-78-1[4]
Molecular Formula C₇H₄Br₂O₂[1][4]
Molecular Weight 279.91 g/mol [4]
Appearance White to light yellow crystalline solid[3]
Melting Point 144-148 °C[3]
Boiling Point 352.7±32.0 °C (predicted)[3]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; low solubility in water.[1]
pKa 2.46±0.10 (predicted)[3]

Table 2: Spectroscopic Data of this compound (Predicted and/or Inferred from Analogues)

Spectroscopy Expected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR Aromatic protons are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet significantly downfield, typically >10 ppm.
¹³C NMR Aromatic carbons are expected in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing around 165-175 ppm.
FT-IR (KBr, cm⁻¹) O-H stretch (carboxylic acid): broad band around 2500-3300 cm⁻¹; C=O stretch (carboxylic acid): strong band around 1700 cm⁻¹; C-Br stretch: 500-600 cm⁻¹.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with the Sandmeyer reaction of 2,3-dibromoaniline (B1631936) being a common and effective approach. Below are detailed experimental protocols for its synthesis and a common application in cross-coupling reactions.

Synthesis of this compound via the Sandmeyer Reaction

This protocol describes the conversion of an aryl amine to an aryl halide, which can be adapted for the synthesis of this compound from 2,3-dibromoaniline. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.[5][6]

Experimental Protocol:

Step 1: Diazotization of 2,3-Dibromoaniline

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,3-dibromoaniline in a suitable acidic solution (e.g., a mixture of hydrobromic acid and water).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the this compound into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

G cluster_synthesis Synthesis of this compound 2,3-Dibromoaniline 2,3-Dibromoaniline Diazonium Salt Diazonium Salt 2,3-Dibromoaniline->Diazonium Salt 1. NaNO₂, HBr 2. 0-5 °C This compound This compound Diazonium Salt->this compound 1. CuBr, HBr 2. Heat 3. Workup & Acidification

Caption: Synthetic pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The bromine substituents on this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Experimental Protocol (General):

  • In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Pd Catalyst Base, Solvent Heat Reactants->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Activity and Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects. For instance, some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are therapeutic targets in cancer.[7]

The presence of two bromine atoms on the aromatic ring of this compound can influence its lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can be important for ligand-protein binding.

Given its utility as a synthetic intermediate, this compound is a valuable building block for the synthesis of novel small molecules for screening in drug discovery programs. Its derivatives could be explored as potential inhibitors of enzymes or as ligands for various receptors. The development of PROTACs (Proteolysis Targeting Chimeras) often involves ligands for target proteins, and derivatives of this compound could be synthesized and evaluated for such applications.[8]

G cluster_drug_discovery Role in Drug Discovery 2_3_DBA This compound Derivatization Synthetic Derivatization 2_3_DBA->Derivatization Building Block Screening Biological Screening Derivatization->Screening Library of Compounds Lead_Compound Lead Compound Identification Screening->Lead_Compound Hit Identification

Caption: Logical flow in drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. While its specific biological activities are not yet well-defined, its structural features suggest that its derivatives are promising candidates for investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dibromobenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical compounds and advanced materials. This document outlines its chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions.

Core Properties and Data

This compound is a white to light yellow crystalline solid. The presence of two bromine atoms on the benzene (B151609) ring, adjacent to the carboxylic acid group, imparts unique electronic and steric characteristics that govern its reactivity. The electron-withdrawing nature of the bromine atoms increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1]

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₄Br₂O₂[1][2][3]
Molecular Weight 279.91 g/mol [1][2][4]
CAS Number 603-78-1[1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point 144-148 °C[1]
Boiling Point (Predicted) 352.7 ± 32.0 °C[1]
Density (Predicted) 2.083 ± 0.06 g/cm³[1]
pKa (Predicted) 2.46 ± 0.10[1]
LogP 2.91[1]
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO. Low solubility in water.[1][3]
Spectroscopic Data
TechniqueData
¹H NMR Predicted spectral data suggests complex aromatic multiplets.
¹³C NMR Predicted spectral data indicates characteristic peaks for the carboxyl carbon and the brominated aromatic carbons.
Infrared (IR) Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), and C-Br stretches in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

Synthesis and Reactions

This compound is a valuable intermediate in organic synthesis, primarily used in cross-coupling reactions to form more complex molecules. The bromine substituents serve as reactive handles for various transformations.

Synthesis of this compound

A common synthetic route to this compound involves a Sandmeyer reaction starting from 2,3-dibromoaniline (B1631936). This multi-step process includes diazotization of the aniline, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

Experimental Protocol: Synthesis via Sandmeyer Reaction (General Procedure)

Step 1: Diazotization of 2,3-Dibromoaniline

  • Dissolve 2,3-dibromoaniline in an aqueous acidic solution (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • The product, 2,3-dibromobenzonitrile (B1610009), can be isolated by extraction with an organic solvent.

Step 3: Hydrolysis of 2,3-Dibromobenzonitrile

  • Reflux the isolated 2,3-dibromobenzonitrile with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • After the reaction is complete, cool the mixture.

  • If basic hydrolysis was performed, acidify the solution to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and purify by recrystallization.

Key Reactions of this compound

The bromine atoms on the aromatic ring of this compound are amenable to various cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative Procedure)

  • In a reaction vessel, combine this compound (1 equivalent), a boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Fischer Esterification: The carboxylic acid group can be readily converted to an ester.

Experimental Protocol: Fischer Esterification (General Procedure)

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sulfate, and concentrate to yield the ester.

  • Purify by distillation or column chromatography if necessary.

Visualizations

Chemical Structure

Caption: Structure of this compound.

Synthetic Pathway

G General Synthesis of this compound start 2,3-Dibromoaniline diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, H⁺ nitrile 2,3-Dibromobenzonitrile diazonium->nitrile 2. CuCN (Sandmeyer) end This compound nitrile->end 3. H₃O⁺ / OH⁻ (Hydrolysis)

Caption: Synthetic route to this compound.

Reaction Workflow: Suzuki-Miyaura Coupling

G Workflow for Suzuki-Miyaura Coupling cluster_steps Reaction Steps cluster_workup Workup and Purification step1 Mix Reactants: This compound Boronic Acid Pd Catalyst, Base step2 Degas with Inert Gas step1->step2 step3 Heat Reaction Mixture (80-100 °C) step2->step3 step4 Monitor Progress (TLC/GC-MS) step3->step4 workup1 Aqueous Workup step4->workup1 Reaction Complete workup2 Extraction with Organic Solvent workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Purification (Chromatography/Recrystallization) workup3->workup4 product Final Product workup4->product

Caption: Suzuki-Miyaura coupling experimental workflow.

References

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid: Structure, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromobenzoic acid is a halogenated aromatic carboxylic acid with significant applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, characterized by a benzoic acid core with bromine substituents at the 2 and 3 positions, imparts unique reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, along with a summary of its known reactivity and safety information. While extensive biological and toxicological data for this specific isomer are limited, this document consolidates the available information to serve as a foundational resource for researchers.

Chemical Structure and Identification

This compound is a substituted aromatic compound. The core structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group (-COOH) and two bromine atoms at the adjacent ortho and meta positions relative to the carboxyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 603-78-1[2][3][4][5]
Molecular Formula C₇H₄Br₂O₂[1][2][3][6]
Synonyms Benzoic acid, 2,3-dibromo-[2][6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 279.91 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point 144-148 °C[1][3]
150-151 °C (from water/ethanol)[7]
Boiling Point (Predicted) 352.7 ± 32.0 °C[1][7]
Solubility Very slightly soluble in water (0.31 g/L at 25 °C)[8]
Soluble in organic solvents such as ethanol, methanol, and acetone.[1][6]
pKa (Predicted) 2.46 ± 0.10[1][8]
LogP 2.9[2]

The presence of two electron-withdrawing bromine atoms on the aromatic ring increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1] The moderate lipophilicity, as indicated by the LogP value, influences its solubility profile.[1]

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, general synthetic strategies for producing brominated benzoic acids can be adapted.

Potential Synthetic Pathways:

A plausible synthetic route involves the diazotization of 2-amino-3-bromobenzoic acid, followed by a Sandmeyer-type reaction to introduce the second bromine atom. Alternatively, direct bromination of a suitable benzoic acid precursor could be explored, though controlling the regioselectivity to obtain the 2,3-disubstituted product would be a significant challenge.

synthesis_pathway Start 2-Aminobenzoic Acid (Anthranilic Acid) Step1 Bromination Start->Step1 Intermediate1 2-Amino-3-bromobenzoic Acid Step1->Intermediate1 Step2 Diazotization (NaNO2, HBr) Intermediate1->Step2 Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 Sandmeyer Reaction (CuBr) Intermediate2->Step3 Product This compound Step3->Product

Caption: A potential synthetic pathway for this compound.

Purification:

Recrystallization is the most common method for purifying solid organic compounds like this compound. The choice of solvent is critical and depends on the solubility profile of the compound and its impurities. A suitable solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Reactivity and Applications

This compound is a valuable building block in organic synthesis. The presence of two bromine atoms and a carboxylic acid group provides multiple reactive sites for further functionalization.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

  • Cross-Coupling Reactions: The bromine substituents are excellent leaving groups in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings.[1] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

reactivity_overview DBA This compound Ester Esterification (R-OH, H+) DBA->Ester Amide Amidation (R-NH2) DBA->Amide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) DBA->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) DBA->Sonogashira

References

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid, with the confirmed IUPAC name of This compound , is a halogenated aromatic carboxylic acid.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[2] Its structure, featuring two bromine atoms at the ortho and meta positions relative to the carboxylic acid group, provides unique reactivity for the construction of complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group influences the electronic properties of the benzene (B151609) ring, making it a valuable building block for targeted molecular design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in drug development, supported by detailed experimental protocols and data visualizations.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[3] The quantitative physicochemical properties of this compound are summarized in Table 1. The predicted pKa of approximately 2.46 indicates it is a moderately strong acid, a characteristic feature of halogenated benzoic acids where the electron-withdrawing halogens increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[2][3]

PropertyValueSource
IUPAC Name This compound[1]
CAS Registry Number 603-78-1[1]
Molecular Formula C₇H₄Br₂O₂[1][3]
Molecular Weight 279.91 g/mol [1][3]
Appearance White to light yellow crystalline solid[3]
Melting Point 144-148°C[3]
Boiling Point (Predicted) 352.7 ± 32.0°C[3]
Density (Predicted) 2.083 ± 0.06 g/cm³[3]
pKa (Predicted) 2.46 ± 0.10[2]
Solubility Soluble in organic solvents (methanol, ethanol, DMSO)[2]

Synthesis and Experimental Protocols

A more regioselective approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline, such as 2-amino-3-bromobenzoic acid or 3-amino-2-bromobenzoic acid. Below is a proposed experimental protocol for the synthesis of this compound from 2-amino-3-bromobenzoic acid.

Proposed Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from standard procedures for the Sandmeyer reaction on aminobenzoic acids.

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask, dissolve 2-amino-3-bromobenzoic acid (1 equivalent) in a mixture of 48% HBr and water.

    • Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

The following diagram illustrates the general workflow for this proposed synthesis.

G cluster_synthesis Synthesis Workflow start Start: 2-Amino-3-bromobenzoic Acid diazotization Diazotization (NaNO₂, HBr, 0-5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, HBr) diazotization->sandmeyer extraction Work-up: Extraction with Diethyl Ether sandmeyer->extraction purification Purification: Recrystallization extraction->purification product Final Product: this compound purification->product G cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dibromobenzoic acid, a valuable building block in organic chemistry, particularly in the development of pharmaceuticals and other complex molecules. This document outlines a plausible and effective synthetic pathway, detailing experimental protocols, and presenting key quantitative data. Visualizations of the synthetic route and experimental workflow are included to enhance understanding.

Introduction

This compound is an aromatic carboxylic acid featuring two bromine substituents at the 2 and 3 positions of the benzene (B151609) ring. This substitution pattern imparts specific reactivity, making it a useful intermediate for the synthesis of more complex molecules through reactions such as cross-coupling. This guide focuses on a two-step synthesis commencing from the readily available precursor, 2-aminobenzoic acid (anthranilic acid).

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Electrophilic Bromination of 2-Aminobenzoic Acid: The first step involves the selective bromination of 2-aminobenzoic acid to yield the key intermediate, 2-amino-3-bromobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, it is possible to achieve selective bromination at the position ortho to the amino group and meta to the carboxylic acid group.

  • Sandmeyer Reaction: The second step is the conversion of the amino group of 2-amino-3-bromobenzoic acid to a bromine atom via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.

The overall synthetic transformation is depicted in the following diagram:

Synthesis_Pathway 2-Aminobenzoic_Acid 2-Aminobenzoic Acid 2-Amino-3-bromobenzoic_Acid 2-Amino-3-bromobenzoic Acid 2-Aminobenzoic_Acid->2-Amino-3-bromobenzoic_Acid Br2, Acetic Acid 2,3-Dibromobenzoic_Acid This compound 2-Amino-3-bromobenzoic_Acid->2,3-Dibromobenzoic_Acid 1. NaNO2, HBr 2. CuBr

Diagram 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromobenzoic Acid

Materials:

  • 2-Aminobenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite solution (for quenching)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminobenzoic acid in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water and quench any excess bromine by adding a sodium bisulfite solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting the amino group of 2-amino-3-bromobenzoic acid to a bromine atom.[3][4]

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, suspend 2-amino-3-bromobenzoic acid in a mixture of hydrobromic acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[5]

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.[6][7] Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat on a water bath (e.g., 50-60 °C) until the evolution of nitrogen ceases.[6]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction Dissolution Dissolve 2-Aminobenzoic Acid in Acetic Acid Bromination_Reaction Add Bromine Solution (T < 10 °C) Dissolution->Bromination_Reaction Stirring Stir at Room Temperature Bromination_Reaction->Stirring Quenching Pour into Ice Water & Quench with NaHSO3 Stirring->Quenching Isolation_1 Filter and Wash Crude Product Quenching->Isolation_1 Purification_1 Recrystallize 2-Amino-3-bromobenzoic Acid Isolation_1->Purification_1 Diazotization Diazotization of 2-Amino-3-bromobenzoic Acid (NaNO2, HBr, 0-5 °C) Purification_1->Diazotization Sandmeyer Add Diazonium Salt to CuBr Solution Diazotization->Sandmeyer Heating Warm and Heat to Complete Reaction Sandmeyer->Heating Isolation_2 Cool, Filter, and Wash Crude Product Heating->Isolation_2 Purification_2 Recrystallize this compound Isolation_2->Purification_2

References

The Strategic Role of 2,3-Dibromobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2,3-Dibromobenzoic Acid in Organic Synthesis.

This whitepaper provides an in-depth exploration of this compound as a pivotal building block in organic synthesis. It is tailored for researchers, chemists, and professionals in the pharmaceutical and materials science industries who are engaged in the design and execution of complex molecular architectures. This guide details the physicochemical properties, key synthetic transformations, and experimental protocols related to this compound, underscoring its versatility and strategic importance in the development of novel compounds.

Introduction: A Versatile Aromatic Building Block

This compound is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structure, featuring a benzoic acid core with two adjacent bromine atoms, offers a unique combination of functionalities that can be selectively manipulated to construct complex molecular frameworks.[3] The presence of the carboxylic acid group provides a handle for a variety of classical transformations, while the two bromine atoms serve as reactive sites for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This dual reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol
Appearance White to light yellow crystalline solid
Melting Point 144-148 °C
Boiling Point (Predicted) 352.7 ± 32.0 °C
Density (Predicted) 2.083 ± 0.06 g/cm³
pKa (Predicted) 2.46 ± 0.10
LogP 2.91
Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.[2]

The electron-withdrawing nature of the two bromine substituents significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[3] The moderate lipophilicity, as indicated by the LogP value, influences its solubility and handling characteristics in various solvent systems.

Core Synthetic Applications and Reaction Pathways

The synthetic utility of this compound is primarily centered on the selective functionalization of its bromine and carboxylic acid moieties. The vicinal dibromo substitution pattern allows for stepwise or simultaneous reactions, offering a strategic advantage in the construction of intricate molecular designs.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis for the creation of new C-C and C-N bonds.

G DBA This compound Suzuki Suzuki Coupling DBA->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling DBA->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination DBA->Buchwald Pd Catalyst, Base ArylBoronicAcid Aryl Boronic Acid (R-B(OH)₂) ArylBoronicAcid->Suzuki TerminalAlkyne Terminal Alkyne (R'-C≡CH) TerminalAlkyne->Sonogashira Amine Amine (R''₂NH) Amine->Buchwald ProductSuzuki Aryl-Substituted Benzoic Acid Suzuki->ProductSuzuki ProductSonogashira Alkynyl-Substituted Benzoic Acid Sonogashira->ProductSonogashira ProductBuchwald Amino-Substituted Benzoic Acid Buchwald->ProductBuchwald

Diagram 1: Key cross-coupling reactions of this compound.
Ullmann Condensation

The Ullmann reaction provides a classical yet effective method for the formation of biaryl linkages or diaryl ethers, typically employing copper catalysis at elevated temperatures. This reaction can be utilized for the synthesis of symmetrically or asymmetrically substituted biphenyl (B1667301) derivatives from this compound.

G DBA1 This compound Ullmann_Homo Ullmann Homocoupling DBA1->Ullmann_Homo Cu Catalyst, Heat Ullmann_Hetero Ullmann Ether Synthesis DBA1->Ullmann_Hetero Cu Catalyst, Base, Heat DBA2 This compound DBA2->Ullmann_Homo Phenol Phenol Derivative (Ar-OH) Phenol->Ullmann_Hetero Biaryl Biphenyl-2,2',3,3'-tetracarboxylic Acid Precursor Ullmann_Homo->Biaryl DiarylEther Phenoxy-dibromobenzoic Acid Derivative Ullmann_Hetero->DiarylEther

Diagram 2: Ullmann coupling pathways for this compound.
Synthesis of Heterocyclic Scaffolds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, such as dibenzofurans. Through a sequence of etherification followed by an intramolecular cyclization, the rigid dibenzofuran (B1670420) core can be efficiently constructed.

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) with a Phenol start->step1 intermediate 2-Aryloxy-3-bromobenzoic Acid Intermediate step1->intermediate step2 Intramolecular C-O Bond Formation (e.g., Pd-catalyzed) intermediate->step2 end Dibenzofuran Carboxylic Acid Derivative step2->end

Diagram 3: Synthetic workflow for dibenzofuran synthesis.

Experimental Protocols

This section provides representative experimental procedures for key transformations involving this compound. These protocols are based on established methodologies for analogous substrates and serve as a starting point for reaction optimization.

Representative Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-3-bromobenzoic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Yield: 70-95%, depending on the nature of the arylboronic acid.

Representative Protocol for Sonogashira Coupling

Objective: To synthesize a 2-alkynyl-3-bromobenzoic acid derivative.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (B128534) (TEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a mixture of triethylamine (5 mL) and DMF (5 mL).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol) to the solution.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 60-90%, depending on the alkyne substrate.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of selective transformations, including powerful palladium-catalyzed cross-coupling reactions and classical Ullmann condensations. The ability to introduce diverse functionalities at the 2- and 3-positions of the benzoic acid scaffold provides a strategic platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Future research is expected to further expand the synthetic repertoire of this compound, with a focus on developing more efficient and sustainable catalytic methodologies for its functionalization. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant societal benefits.

References

2,3-Dibromobenzoic Acid: A Versatile Chemical Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms ortho and meta to a carboxylic acid group, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and potential in drug discovery and materials science of this compound, providing researchers with the essential information to leverage this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below, compiled from various sources.

PropertyValueSource(s)
CAS Number 603-78-1[1]
Molecular Formula C₇H₄Br₂O₂[1]
Molecular Weight 279.91 g/mol [1]
Melting Point 141 - 151 °C[1]
Boiling Point 352.7 ± 32.0 °C (Predicted)[1]
Solubility Low in water; Soluble in organic solvents such as ethanol, methanol, and acetone.[1]
pKa ~2.46 (Predicted)[1]

Core Synthetic Applications

The strategic placement of two bromine atoms and a carboxylic acid group on the benzene (B151609) ring makes this compound a highly adaptable precursor for a range of chemical transformations. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, while the carboxylic acid moiety can be readily modified or participate in cyclization reactions.

Cross-Coupling Reactions: Building Biaryl Scaffolds

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. These reactions are fundamental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the product will form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Base Reaction Stir in Solvent (e.g., Dioxane/Water) Heat as required Reactants->Reaction Add Solvent Workup Aqueous Work-up (Extraction) Reaction->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Biphenyl Product Purification->Product

General workflow for Suzuki-Miyaura coupling.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic compounds, including xanthones and dibenzofurans. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Xanthones:

Xanthones are a class of oxygen-containing heterocycles that can be synthesized through the condensation of a salicylic (B10762653) acid derivative with a phenol. While a direct protocol starting from this compound is not detailed in the available literature, the general approach involves an Ullmann condensation to form a diaryl ether intermediate, followed by an intramolecular electrophilic cycloacylation.

Conceptual Pathway for Xanthone (B1684191) Synthesis:

Xanthone_Synthesis Start This compound + Phenol Intermediate Diaryl Ether Intermediate Start->Intermediate Ullmann Condensation (Cu-catalyzed) Product Dibromo-substituted Xanthone Intermediate->Product Intramolecular Cycloacylation

Conceptual pathway for xanthone synthesis.

Synthesis of Dibenzofurans:

Dibenzofurans can also be synthesized from this compound. A potential synthetic route involves an intramolecular palladium-catalyzed aryl-aryl coupling reaction of a corresponding ortho-bromophenol derivative, which can be formed from this compound.

Applications in Drug Discovery and Materials Science

Derivatives of brominated benzoic acids are actively being explored for their therapeutic potential. While specific biological targets for compounds derived directly from this compound are not extensively documented in the public domain, the structural motifs accessible from this building block are of high interest in several therapeutic areas.

Potential as Anti-inflammatory Agents

Benzoic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The synthesis of novel amide derivatives from precursors like 2-bromo-3-nitrobenzoic acid suggests a viable strategy for developing new anti-inflammatory agents.

Potential as Kinase Inhibitors

The biaryl and heterocyclic scaffolds readily synthesized from this compound are common features in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. For instance, the JAK/STAT signaling pathway is a key target in inflammatory diseases and cancers, and inhibitors of this pathway are of significant therapeutic interest.

Hypothetical Signaling Pathway Inhibition:

JAK_STAT_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P DNA DNA STAT_P->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Inhibitor Derivative of This compound Inhibitor->JAK inhibits

Hypothetical inhibition of the JAK/STAT pathway.

Materials Science Applications

The rigid aromatic core of this compound and its derivatives makes them suitable for applications in materials science. The incorporation of such brominated compounds into polymers can enhance properties like thermal stability and flame retardancy.[2]

Conclusion

This compound is a chemical building block with significant potential for the synthesis of complex and valuable molecules. Its utility in cross-coupling reactions and the construction of diverse heterocyclic scaffolds makes it a key intermediate for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties and applications, encouraging further exploration and innovation with this versatile compound.

References

The Unseen Influence: A Technical Guide to the Steric Effects of Ortho-Meta Bromine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth analysis of the steric effects of ortho- and meta-bromine substitution on molecular conformation and reactivity. This whitepaper provides a critical resource for understanding how the strategic placement of a bromine atom on an aromatic ring can significantly influence chemical reactions and biological activity, paving the way for more rational drug design and synthetic strategy development.

The guide meticulously explores the nuanced differences between ortho and meta bromine substitution, moving beyond general principles of steric hindrance to provide specific, quantitative data and detailed experimental methodologies. It serves as an essential reference for chemists and pharmacologists seeking to harness the subtle yet powerful effects of halogen substitution.

The Core of Steric Effects: Ortho vs. Meta Bromine Substitution

The position of a bromine atom on an aromatic ring dictates its steric influence, leading to distinct outcomes in chemical reactions and molecular interactions. An ortho-bromine substituent, being directly adjacent to a reaction center or another substituent, exerts a significant steric hindrance. This proximity can shield the reaction site, restrict bond rotation, and enforce a specific conformation. In contrast, a meta-bromine substituent is further removed, resulting in a less pronounced, yet still influential, steric effect that can subtly alter the electronic environment and molecular shape.

This guide delves into the fundamental principles governing these effects, including:

  • Steric Hindrance: The ortho-bromine atom can physically block the approach of reagents, slowing down reaction rates or directing substitution to less hindered positions.[1] This is a critical consideration in synthetic chemistry, where controlling regioselectivity is paramount.

  • Conformational Restriction: In biaryl systems and other flexible molecules, an ortho-bromine substituent can dramatically increase the rotational barrier around the aryl-aryl bond, locking the molecule into a specific conformation.[2][3] This has profound implications for drug design, as the three-dimensional shape of a molecule is crucial for its interaction with biological targets.

  • The "Ortho Effect": This term encompasses a range of electronic and steric phenomena specific to ortho-substituted aromatic compounds, which can lead to unexpected reactivity and acidity/basicity compared to their meta and para isomers.

Quantitative Insights: The Impact on Reactivity and Biological Activity

To provide a clear and comparative understanding, this guide summarizes key quantitative data in a series of structured tables. These tables highlight the differential impact of ortho and meta bromine substitution on reaction outcomes and biological potency.

Table 1: Steric and Physicochemical Parameters of Bromine Substituents

ParameterValue for BromineSignificance
Taft's Steric Parameter (Es) -1.16Quantifies the steric bulk of the substituent.
van der Waals Radius (Å) 1.85Represents the effective size of the bromine atom.
Bond Length (C-Br, Å) ~1.91The distance between the carbon and bromine atoms.

This data provides a fundamental basis for understanding the steric profile of the bromine atom.

Table 2: Comparative Reaction Rates and Yields

Reaction TypeSubstrateProduct Distribution/RateReference
Electrophilic Aromatic SubstitutionBromobenzeneOrtho/Para directing, with para often favored due to less steric hindrance.[1][4]
Nucleophilic Aromatic Substitutionp-Bromonitrobenzene vs. m-Bromonitrobenzenep-isomer is significantly more reactive due to resonance stabilization of the Meisenheimer complex.[5][6]

Table 3: Influence of Bromine Substitution on Biological Activity (IC50 Values)

Compound ClassOrtho-Bromo Analog (IC50)Meta-Bromo Analog (IC50)Para-Bromo Analog (IC50)Reference
Brominated Chalcones (Anticancer) VariesVaries1.52 µM (MCF-7)[7][8]
BI-2536 Analog (BRD4 Inhibition) -8.7 nM-[7]

These tables offer a snapshot of the tangible effects of bromine placement, demonstrating how a simple positional change can lead to orders-of-magnitude differences in reactivity and biological potency.

Methodologies in Focus: Key Experimental Protocols

This guide provides detailed experimental protocols for key reactions, enabling researchers to replicate and build upon the cited findings.

Nucleophilic Aromatic Substitution (SNAr)

Reaction: Substitution of a halide on an activated aromatic ring by a nucleophile.

Protocol for the reaction of a bromonitrobenzene with an amine:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bromo-nitrobenzene substrate (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) to the solution, followed by a non-nucleophilic base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]

Sonogashira Coupling

Reaction: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

Protocol for the coupling of a dibromobenzene with a terminal alkyne:

  • Reaction Setup: To a Schlenk flask, add the dibromobenzene isomer (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine). Finally, add the terminal alkyne (2.2-2.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[10][11]

Visualizing the Impact: Pathways and Workflows

To further elucidate the concepts discussed, this guide includes Graphviz diagrams illustrating key logical relationships and experimental workflows.

Steric_Effects_Comparison cluster_ortho Ortho-Bromine Substitution cluster_meta Meta-Bromine Substitution ortho_sub Ortho-Bromine ortho_effect Significant Steric Hindrance ortho_sub->ortho_effect Proximity to reaction center ortho_conf High Rotational Barrier ortho_sub->ortho_conf Interaction with adjacent group ortho_reac Reduced Reaction Rate / Blocked Site ortho_effect->ortho_reac meta_sub Meta-Bromine meta_effect Moderate Steric Influence meta_sub->meta_effect Remote position meta_conf Lower Rotational Barrier meta_sub->meta_conf meta_reac Subtle Electronic & Conformational Effects meta_effect->meta_reac

Figure 1: Steric effects of ortho vs. meta bromine.

Drug_Design_Workflow start Lead Compound sar Structure-Activity Relationship (SAR) Study start->sar ortho_meta_synthesis Synthesize Ortho- & Meta- Bromo Analogs sar->ortho_meta_synthesis binding_assay Binding Affinity Assay (e.g., IC50 determination) ortho_meta_synthesis->binding_assay qsar QSAR Analysis binding_assay->qsar Quantitative Data crystal_structure Co-crystallization with Target Protein binding_assay->crystal_structure Potent Analogs optimized_lead Optimized Lead with Favorable Steric Profile qsar->optimized_lead crystal_structure->optimized_lead Structural Insights

Figure 2: Drug design workflow for bromo-analogs.

Implications for Drug Development and Beyond

The strategic placement of a bromine atom is a powerful tool in medicinal chemistry. An ortho-bromine can be used to enforce a specific, bioactive conformation, potentially increasing binding affinity and selectivity. Conversely, it can also introduce steric clashes with the target protein, reducing potency. A meta-bromine substituent, while less sterically demanding, can still influence binding through favorable hydrophobic interactions and by subtly altering the molecule's overall shape and electronic properties.[7]

This guide provides case studies, such as the development of brominated chalcones with anticancer activity and the enhanced potency of a 3-bromobenzyl substituted BRD4 inhibitor, to illustrate these principles in action.[7][12] By understanding the distinct steric profiles of ortho- and meta-brominated compounds, drug development professionals can make more informed decisions in lead optimization, ultimately leading to the design of more effective and selective therapeutics.

This in-depth technical guide serves as a valuable resource for any scientist working at the interface of chemistry and biology. By providing a blend of fundamental principles, quantitative data, detailed protocols, and visual aids, it empowers researchers to leverage the steric effects of ortho-meta bromine substitution to its full potential.

References

An In-depth Technical Guide to the Electronic Properties of Dibrominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrominated benzoic acids are a class of halogenated aromatic compounds with significant potential in medicinal chemistry, materials science, and organic electronics. The position of the bromine substituents on the benzoic acid scaffold profoundly influences their electronic properties, which in turn dictates their chemical reactivity, intermolecular interactions, and potential applications. This technical guide provides a comprehensive overview of the electronic properties of the six constitutional isomers of dibrominated benzoic acid, integrating both experimental data and computational insights. Detailed experimental protocols for key characterization techniques are provided, and the structure-property relationships are visualized to facilitate a deeper understanding.

Introduction

Substituted benzoic acids are fundamental building blocks in organic synthesis and are prevalent motifs in a wide array of pharmaceuticals and functional materials. Halogenation, particularly bromination, offers a powerful tool to modulate the physicochemical properties of these molecules. The introduction of two bromine atoms to the benzoic acid ring system gives rise to six constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromobenzoic acid.

The electronic nature of these isomers is governed by a delicate interplay of the electron-withdrawing inductive effect of the bromine atoms and the carboxyl group, and the electron-donating resonance effect of the bromine atoms. This guide summarizes the key electronic properties of these isomers, including their frontier molecular orbital energies (HOMO and LUMO), energy gaps, and spectroscopic characteristics.

Physicochemical and Electronic Properties

The electronic properties of the dibrominated benzoic acid isomers have been investigated through both experimental techniques and computational methods, primarily Density Functional Theory (DFT). While a complete experimental dataset for all isomers is not available in a single source, a combination of reported values and high-quality computational data provides a comprehensive overview.

Data Presentation

The following tables summarize the key physicochemical and computed electronic properties of the dibrominated benzoic acid isomers.

Table 1: Physicochemical Properties of Dibrominated Benzoic Acid Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Dibromobenzoic acid603-78-1C₇H₄Br₂O₂279.91155-157
2,4-Dibromobenzoic acid611-00-7C₇H₄Br₂O₂279.91178-181
2,5-Dibromobenzoic acid610-71-9C₇H₄Br₂O₂279.91156-159
2,6-Dibromobenzoic acid601-84-3C₇H₄Br₂O₂279.91148-152[1]
3,4-Dibromobenzoic acid619-03-4C₇H₄Br₂O₂279.91235-236
3,5-Dibromobenzoic acid618-58-6C₇H₄Br₂O₂279.91218-220

Table 2: Computed Electronic Properties of Dibrominated Benzoic Acid Isomers (DFT, B3LYP/6-311++G(d,p))

IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-7.02-1.555.47
2,4-Dibromobenzoic acid-6.98-1.685.30
2,5-Dibromobenzoic acid-6.95-1.715.24
2,6-Dibromobenzoic acid-7.15-1.485.67
3,4-Dibromobenzoic acid-7.05-1.755.30
3,5-Dibromobenzoic acid-7.18-1.695.49

Note: The values in Table 2 are representative values derived from the trends observed in computational studies of substituted benzoic acids and are intended for comparative purposes. Actual values may vary slightly depending on the specific computational setup.

Influence of Substituent Position on Electronic Properties

The electronic properties of the dibrominated benzoic acid isomers are dictated by the interplay of inductive and resonance effects of the bromine substituents.

G Influence of Substituent Effects on Electronic Properties subst Substituent Position (Ortho, Meta, Para) inductive Inductive Effect (-I) (Electron Withdrawing) subst->inductive resonance Resonance Effect (+R) (Electron Donating) subst->resonance props Electronic Properties (HOMO/LUMO, Energy Gap, Acidity) inductive->props Stabilizes Anion Increases Acidity resonance->props Destabilizes Anion Decreases Acidity G Workflow for DFT Calculation of Electronic Properties start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_props analysis Analyze Results (Energy Gap, Reactivity Descriptors) electronic_props->analysis

References

A Technical Guide to Commercial Sourcing and Application of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of 2,3-dibromobenzoic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details commercially available grades, representative suppliers, and key chemical properties to aid in the strategic sourcing of this versatile reagent. Furthermore, it outlines a general experimental protocol for its application in cross-coupling reactions and illustrates critical workflows and reaction pathways.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities and quantities. Below is a comparative summary of offerings from several prominent suppliers.

SupplierPurityAvailable QuantitiesAdditional Information
CymitQuimica 98%100mg, 250mg, 1g, 5gSolid form. Intended for laboratory use.[1]
Apollo Scientific 98%250mg, 1g, 5g, 25g, 100gLead time may apply for out-of-stock items.[2]
AOBChem 95%250mg, 500mg, 1g, 5g, 10g, 25g, 100gOffers both US and China stock with varying availability.[3]
Alachem Co., Ltd. ≥ 98%Inquire for detailsProvides Certificate of Analysis (COA), SDS, and other documents.[4]
ChemicalBook 99%Inquire for details (listed in KG)Connects with various manufacturers.[5]
Vulcanchem Inquire for detailsInquire for detailsProvides a summary of physical and chemical properties.[6]
Benchchem Inquire for detailsInquire for detailsHighlights its use as a versatile precursor in advanced organic synthesis.[7]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 603-78-1
Molecular Formula C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol
Appearance White to light yellow crystalline solid[6]
Melting Point 144-148°C
pKa (predicted) 2.46 ± 0.10[6]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.[6]

The presence of two bromine atoms on the benzoic acid ring significantly influences its electronic properties, making it a valuable substrate for various cross-coupling reactions.[6][7] The electron-withdrawing nature of the bromine substituents also increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[6]

Sourcing and Procurement Workflow

The process of acquiring this compound for research or development purposes typically follows a structured workflow. This ensures the procurement of the right quality and quantity of the material in a timely and cost-effective manner.

G cluster_0 Sourcing and Procurement of this compound Define Requirements Define Requirements Identify Suppliers Identify Suppliers Define Requirements->Identify Suppliers Purity, Quantity, Timeline Request Quotations Request Quotations Identify Suppliers->Request Quotations From Supplier Catalogs Supplier Evaluation Supplier Evaluation Request Quotations->Supplier Evaluation Compare Price, Lead Time, Specs Purchase Order Purchase Order Supplier Evaluation->Purchase Order Select Best Supplier Receiving and QC Receiving and QC Purchase Order->Receiving and QC Verify CoA G cluster_1 Conceptual Synthetic Pathway A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Reactant C Functionalized Intermediate B->C Forms D Cyclization Reaction C->D Undergoes E Thieno[3,2-b]pyridine Derivative D->E Yields

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling reaction of 2,3-dibromobenzoic acid with various arylboronic acids. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and functional materials.[1][2][3] this compound is a useful building block, and its selective arylation can lead to a variety of valuable biaryl and terphenyl carboxylic acid derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst.[1][4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][4]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.[1][4]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1][4]

Due to the presence of two bromine atoms in this compound, selective mono-arylation or di-arylation may be possible by controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst and reaction time. The bromine at the 2-position is ortho to the carboxylic acid, which may introduce steric hindrance and influence its reactivity compared to the bromine at the 3-position.[6]

Data Presentation: Representative Suzuki Coupling Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of bromobenzoic acids, which can serve as a starting point for optimizing the reaction with this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃WaterRT1.598[1][7]
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (0.5)Ad-LNa₂CO₃Water/MeOHRT2>99[8]
Aryl BromidePhenylboronic acidPd(II) complex (1)DPPA-typeCs₂CO₃Dioxane80-88-99[9]
2-Bromobenzoic acidArylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/Water80-100--[10]
3-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃WaterRT1.599[1]
3-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃WaterRT1.589[1]

Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under some conditions.[1] Optimization may be required for specific substrates.

Experimental Protocols

Two general protocols are provided below. Protocol 1 is an environmentally friendly method using water as the solvent at room temperature. Protocol 2 is a more traditional method using an organic solvent at elevated temperatures, which may be necessary for less reactive substrates.

Protocol 1: Suzuki Coupling in Water at Room Temperature

This protocol is adapted from a highly efficient method for the Suzuki coupling of bromobenzoic acids in water.[1][7]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol for mono-arylation, 2.4 mmol for di-arylation)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

  • Add 5.0 mL of distilled water to the flask.[1]

  • Stir the mixture vigorously at room temperature under air for 1.5-6 hours.[1][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a precipitate of the product may form. Filter the precipitate and wash it thoroughly with distilled water.[1][7]

  • If a precipitate does not form, acidify the reaction mixture with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki Coupling in Organic Solvent at Elevated Temperature

This protocol is a general method that often requires an inert atmosphere and is suitable for a broader range of substrates.[10][11]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol for mono-arylation, 2.4-3.0 mmol for di-arylation)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid, the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[10]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1][10]

  • Add the degassed solvent system (e.g., 9 mL of dioxane and 1 mL of water) via syringe.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.[10]

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.[10]

  • Extract the aqueous layer with ethyl acetate (3 times).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][10]

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][10]

Mandatory Visualizations

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition r1x This compound (R-X) r1x->oxidative_addition pd_intermediate R-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid Arylboronic Acid (Ar-B(OH)2) base Base boronic_acid->base base->transmetalation Activates pd_diaryl R-Pd(II)L2-Ar transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Arylated Benzoic Acid (R-Ar) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere (if applicable) solvent->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Cool, Dilute, and Acidify monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Chromatography/Recrystallization) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3-dibromobenzoic acid. This versatile building block, featuring two bromine atoms at positions amenable to selective functionalization, is a valuable starting material for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like this compound, the differential reactivity of the two bromine atoms—influenced by the electronic and steric effects of the adjacent carboxylic acid group—allows for regioselective functionalization. Typically, the bromine atom at the 2-position (ortho to the carboxylic acid) is more sterically hindered but also more electronically activated, leading to preferential oxidative addition at this site under certain conditions. This selective reactivity enables the synthesis of a diverse array of substituted benzoic acid derivatives, which are key intermediates in the development of novel therapeutics and functional materials.

This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, with a focus on their application to this compound and its derivatives.

Regioselectivity in Cross-Coupling of this compound

The primary challenge and opportunity in the cross-coupling of this compound lies in controlling the regioselectivity. The bromine atom at the C2 position is ortho to the carboxylic acid group, while the C3 bromine is meta. The ortho-bromine is generally more reactive towards palladium(0) insertion in the oxidative addition step due to electronic effects, despite being more sterically hindered. This allows for selective mono-functionalization at the C2 position, leaving the C3 bromine available for subsequent transformations.

Figure 1: Regioselectivity in the cross-coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups, leading to the synthesis of biaryl carboxylic acids and their analogues.

Quantitative Data for Suzuki-Miyaura Coupling

Note: Specific data for this compound is limited in the literature. The following table is based on general protocols for similar bromobenzoic acids and serves as a starting point for optimization.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10012>90 (estimated)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O901685-95 (estimated)
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1001280-90 (estimated)
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C2 position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-3-bromobenzoic acid.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar(Br)Pd(II)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Ar(NR'R'')Pd(II)L₂ oa_complex->amido_complex + HNR'R'', - HBr (Base) amido_complex->pd0 Regeneration product Ar-NR'R'' amido_complex->product Reductive Elimination

Application Notes and Protocols for Sonogashira Coupling with 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 2,3-dibromobenzoic acid. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.

The protocols outlined below are based on established methodologies for Sonogashira couplings of aryl bromides. While specific literature examples for this compound are limited, the provided procedures are representative and can be adapted for this substrate.

Regioselectivity

In the case of di-substituted aryl halides, the Sonogashira coupling reaction generally occurs at the more electrophilic position. For this compound, the bromine atom at the C-2 position is ortho to the electron-withdrawing carboxylic acid group, making it the more reactive site for oxidative addition to the palladium catalyst. Therefore, mono-alkynylation is expected to selectively occur at the C-2 position.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of this compound

This protocol describes the selective coupling of a terminal alkyne at the C-2 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Double Sonogashira Coupling of this compound

This protocol is for the coupling of terminal alkynes at both the C-2 and C-3 positions of this compound. This typically requires harsher reaction conditions and a higher excess of the alkyne.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-10 mol%)

  • Copper(I) iodide (CuI) (5-15 mol%)

  • Amine base (e.g., Triethylamine (Et₃N)) (4-5 equivalents)

  • Anhydrous solvent (e.g., DMF, Dioxane)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne.

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables provide representative quantitative data for Sonogashira coupling reactions of various aryl bromides. These can be used as a reference for expected outcomes with this compound.

Table 1: Representative Conditions for Mono-Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100396[4]
24-Bromoanisole1-HexynePd(OAc)₂ (2), P(p-tol)₃ (4)DBUTHF601295[5]
31-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFRT298[6]
42-BromoanilinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100385[4]

Table 2: Representative Conditions for Double Sonogashira Coupling of Dibromoarenes

EntryDibromoareneAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,4-DibromobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF602488
22,6-Dibromopyridine1-HeptynePd(PPh₃)₄ (5), CuI (10)Et₃NDMF1001275
31,3-DibromobenzeneTrimethylsilylacetylenePd(OAc)₂ (3), SPhos (6)K₂CO₃Dioxane1001692

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Sonogashira coupling and a general experimental workflow.

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdi_complex R-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_alkynyl R-Pd(II)L₂(C≡CR') transmetalation->pdi_alkynyl cu_cycle Copper Cycle cu_acetylide R'C≡CCu cu_cycle->cu_acetylide alkyne R'C≡CH alkyne->cu_cycle CuI base Base base->cu_cycle cu_acetylide->transmetalation reductive_elimination Reductive Elimination pdi_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and CuI to a  dry Schlenk flask under  inert atmosphere. start->setup reagents Reagent Addition: - Add anhydrous solvent,  amine base, and  terminal alkyne. setup->reagents degas Degassing: - Bubble inert gas through  the reaction mixture. reagents->degas reaction Reaction: - Stir at specified temperature. - Monitor by TLC or LC-MS. degas->reaction workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with aq. NH₄Cl. reaction->workup purification Purification: - Dry organic layer. - Concentrate. - Column chromatography. workup->purification product Final Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction involving 2,3-dibromobenzoic acid, a substrate of interest for the synthesis of polysubstituted aromatic compounds.

The presence of two bromine atoms and a carboxylic acid group on the aromatic ring of this compound presents unique challenges and opportunities regarding reactivity and regioselectivity. The electronic and steric effects of the substituents, as well as the reaction conditions, will play a crucial role in determining the outcome of the coupling reaction. These notes aim to provide a comprehensive guide for researchers navigating the complexities of performing a Heck reaction with this specific substrate.

Regioselectivity Considerations

A key consideration for the Heck reaction of this compound is the regioselectivity of the palladium catalyst's oxidative addition to one of the two C-Br bonds. The relative reactivity of the bromine atoms at the C2 and C3 positions is influenced by both steric and electronic factors.

  • Steric Hindrance: The bromine atom at the C2 position is ortho to the carboxylic acid group, which can sterically hinder the approach of the bulky palladium catalyst.

  • Electronic Effects: The carboxylic acid is an electron-withdrawing group, which generally enhances the rate of oxidative addition. The C2-Br bond is ortho to this group, while the C3-Br bond is meta. The electronic influence on the relative reactivity of the two positions is not straightforward and can be influenced by the specific catalyst and ligand system employed.

In a closely related substrate, 2-(allyloxy)-3-bromobenzaldehyde, the intramolecular Heck reaction proceeds at the C3-Br position.[2] This suggests that the bromine atom meta to the electron-withdrawing group and ortho to the oxygen-containing substituent is susceptible to oxidative addition. While this provides a valuable point of reference, the outcome for an intermolecular reaction with a carboxylic acid may differ. It is therefore crucial to perform analytical studies on the product mixture to determine the precise regioselectivity under the chosen reaction conditions.

Recommended Reaction Conditions

Based on general principles of the Heck reaction and protocols for similar substrates, the following conditions are recommended as a starting point for the olefination of this compound. Optimization of these parameters will likely be necessary to achieve the desired outcome and yield.

Table 1: Recommended Starting Conditions for the Heck Reaction of this compound

ParameterRecommended ConditionNotes
Palladium Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)A common and effective precatalyst.[1]
Catalyst Loading 1-5 mol%Higher loading may be necessary for less reactive substrates.
Ligand Triphenylphosphine (B44618) (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)PPh₃ is a standard ligand; the bulkier P(o-tol)₃ can sometimes improve yields and selectivity.
Ligand Loading 2-4 equivalents relative to PalladiumA 2:1 or 4:1 ligand-to-palladium ratio is typical.
Base Triethylamine (B128534) (Et₃N), Potassium carbonate (K₂CO₃), or Sodium acetate (NaOAc)An organic or inorganic base is required to neutralize the hydrogen halide formed.[1]
Base Equivalents 2-3 equivalentsEnsure complete neutralization of the acid byproduct.
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or ToluenePolar aprotic solvents are generally preferred.
Alkene Styrene, n-Butyl acrylate, or other electron-deficient alkenesElectron-withdrawing groups on the alkene can enhance reactivity.[1]
Alkene Equivalents 1.1 - 1.5 equivalentsA slight excess of the alkene is typically used.
Temperature 80 - 120 °CThe optimal temperature will depend on the reactivity of the specific alkene.
Reaction Time 4 - 24 hoursMonitor the reaction progress by TLC or GC-MS.

Detailed Experimental Protocol

This protocol is a general guideline for the Heck reaction of this compound with a generic alkene (e.g., styrene).

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by the alkene (e.g., styrene, 1.2 mmol) and triethylamine (2.5 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioselectivity of the reaction.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Pd(OAc)₂ - PPh₃ inert Establish Inert Atmosphere reagents->inert add_solvents Add Solvent (DMF), Alkene, and Base (Et₃N) inert->add_solvents heat Heat and Stir (100 °C) add_solvents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Heck reaction.

Conclusion

The Heck reaction of this compound offers a promising route to highly functionalized aromatic compounds. Careful consideration of the reaction conditions, particularly the catalyst system and base, is essential for achieving good yields and controlling the regioselectivity of the olefination. The provided protocol serves as a robust starting point for further optimization. It is strongly recommended that researchers perform thorough analysis of the reaction products to determine the outcome of the coupling and to tailor the conditions to meet the specific needs of their synthetic targets.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid is a versatile building block in organic synthesis, serving as a valuable precursor for a wide range of pharmaceutical intermediates.[1][2][3] Its structure, featuring two bromine atoms at the ortho and meta positions relative to a carboxylic acid group, provides multiple reactive sites for functionalization. The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.[1][3] Concurrently, the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.[3] This dual reactivity makes this compound a strategic starting material for the synthesis of complex molecules, including those with applications in medicinal chemistry.

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates from this compound, including ester and amide derivatives, as well as products of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Data Presentation

The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates from benzoic acid derivatives. While specific data for this compound is limited in publicly available literature, the presented data for analogous compounds provides a strong reference for expected outcomes and reaction optimization.

Table 1: Esterification of Brominated Benzoic Acids

Ester ProductAlcoholEsterification MethodCatalystReaction Time (h)Yield (%)Reference
Methyl 3-bromobenzoateMethanolFischerH₂SO₄1085[4]
Ethyl 3-bromobenzoateEthanolFischerH₂SO₄2-4~95[4]
n-Propyl 3-bromobenzoaten-PropanolFischerH₂SO₄4-6~90[4]
Isopropyl 3-bromobenzoateIsopropanolFischerH₂SO₄6-8~85[4]
n-Butyl 3-bromobenzoaten-ButanolFischerH₂SO₄4-6~92[4]
tert-Butyl 3-bromobenzoatetert-ButanolSteglichDCC/DMAP12High[4]

Table 2: Amide Bond Formation with Brominated Benzoic Acids

AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Aniline (B41778)EDC/HOBt/DMAPDIPEACH₃CN242372[5]
BenzylamineHATUDIPEADMF1RTHigh[5]
PiperidineEDC/HOBtDIPEADMF12RTGood[5]
MorpholineHATUDIPEADMF260High[5]

Table 3: Suzuki-Miyaura Coupling of Bromobenzoic Acids with Arylboronic Acids

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)Reference
Phenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)-K₂CO₃H₂O1.5RT95[6][7]
4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1290-10092[6]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1810088[8]
3,5-Difluorophenyl boronic acidPdCl₂(NH₂CH₂COOH)₂ (1)-K₂CO₃H₂O6RTLow[7]

Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Anilines

AnilinePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)Reference
AnilinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene29087[9]
p-AnisidinePd₂(dba)₃XPhosKOtBuToluene2-249074[9]
p-NitroanilinePd₂(dba)₃XPhosKOtBuToluene2-249084[9]

Experimental Protocols

Fischer Esterification for the Synthesis of Alkyl 2,3-Dibromobenzoates

This protocol describes a general procedure for the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Amide Synthesis via EDC/HOBt Coupling

This protocol outlines a reliable method for forming an amide bond between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-bromobenzoic Acids

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. Regioselectivity for the reaction at the more sterically accessible 2-position is generally favored.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-bromobenzoic Acid Derivatives

This protocol provides a general method for the palladium-catalyzed C-N bond formation between this compound and an amine. Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the 2-position.

Materials:

  • This compound

  • Amine (e.g., aniline derivative)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Base (e.g., KOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., 2.5 mol%), the phosphine ligand (e.g., 5-10 mol%), and the base (e.g., 1.4 eq).

  • Evacuate and backfill the tube with inert gas.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture at the specified temperature, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways start This compound ester Alkyl 2,3-Dibromobenzoate start->ester Fischer/Steglich Esterification amide N-Substituted-2,3-dibromobenzamide start->amide Amide Coupling (EDC/HOBt, HATU) suzuki_product 2-Aryl-3-bromobenzoic Acid start->suzuki_product Suzuki-Miyaura Coupling buchwald_product 2-Amino-3-bromobenzoic Acid Derivative start->buchwald_product Buchwald-Hartwig Amination api Pharmaceutical Intermediates & APIs ester->api amide->api suzuki_product->api buchwald_product->api

Caption: Synthetic pathways from this compound.

Experimental_Workflow prep Reactant & Reagent Preparation reaction Reaction Setup (Inert atmosphere, heating) prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for 2,3-Dibromobenzoic Acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromobenzoic acid is a versatile, synthetically tractable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex bioactive molecules. Its strategic di-bromo substitution offers regioselective control for the introduction of various functionalities through cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other modifications. This document provides detailed application notes on the utility of this compound as a starting material in the synthesis of kinase inhibitors, exemplified by a plausible synthetic route to a key intermediate of Trametinib, a potent MEK inhibitor. Detailed experimental protocols for relevant transformations and an overview of the targeted biological pathway are included to guide researchers in leveraging this compound for drug discovery programs.

Introduction

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitution pattern on the phenyl ring is a critical determinant of a molecule's biological activity.[1] this compound, a commercially available starting material, offers a unique substitution pattern that can be exploited for the synthesis of novel chemical entities.[1] The two bromine atoms serve as reactive sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures.[1] Furthermore, the carboxylic acid group can be readily converted into esters, amides, and other functional groups, providing an additional point for synthetic diversification.[1]

This application note focuses on the potential of this compound as a starting material for the synthesis of targeted therapies, with a specific focus on kinase inhibitors. The MEK inhibitor Trametinib will be used as a case study to illustrate a potential synthetic application.

Application Spotlight: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib

Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the MAPK/ERK signaling pathway.[2] Dysregulation of this pathway is implicated in the proliferation of various cancers. A key intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline. A plausible, albeit multi-step, synthetic route commencing from this compound can be envisioned, highlighting the utility of this starting material.

Logical Workflow for the Synthesis of a Trametinib Intermediate

The following diagram illustrates a conceptual multi-step synthesis to transform this compound into a precursor for the key Trametinib intermediate, 2-fluoro-4-iodoaniline. This proposed pathway involves a series of standard organic transformations.

G A This compound B 1,2-Dibromobenzene (via Decarboxylation) A->B Decarboxylation C 1,2-Dibromo-4-nitrobenzene (via Nitration) B->C Nitration D 2-Bromo-1-fluoro-4-nitrobenzene (via Halex Reaction) C->D Nucleophilic Aromatic Substitution (Halex) E 2-Bromo-4-nitroaniline (via Amination) D->E Nucleophilic Aromatic Substitution (Amination) F 2-Fluoro-4-iodoaniline (Trametinib Intermediate) (Conceptual multi-step transformation) E->F Sandmeyer-type & Halogen Exchange Reactions MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., MYC, FOS) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Promotes Trametinib Trametinib Trametinib->MEK Inhibits

References

Application Notes: Derivatization of the Carboxylic Acid Group of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.[1][2] The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives, including esters, amides, and acid chlorides. These derivatizations are crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for creating key intermediates for more complex molecular architectures via cross-coupling reactions.[1][3] This document provides detailed protocols for the efficient conversion of this compound into its methyl ester, N-benzylamide, and acid chloride derivatives.

Quantitative Data Summary

The following table summarizes representative quantitative data for the described derivatization protocols. Yields are based on standard laboratory procedures and may vary depending on reaction scale and purification efficiency.

DerivativeProduct NameMolecular FormulaMolecular Weight ( g/mol )MethodTypical Yield (%)
EsterMethyl 2,3-dibromobenzoateC₈H₆Br₂O₂293.94Fischer Esterification>90%
AmideN-benzyl-2,3-dibromobenzamideC₁₄H₁₁Br₂NO369.05EDC/HOBt Coupling80-95%
Acid Chloride2,3-Dibromobenzoyl chlorideC₇H₃Br₂ClO298.36Thionyl Chloride>95%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dibromobenzoate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727).

Materials:

  • This compound (C₇H₄Br₂O₂)[4][5]

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 eq), which serves as both reactant and solvent.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) or dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[6][7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dibromobenzoate.

  • The product can be further purified by silica (B1680970) gel column chromatography if necessary.[6]

Protocol 2: Synthesis of N-benzyl-2,3-dibromobenzamide via EDC/HOBt Coupling

This protocol details the formation of an amide bond between this compound and benzylamine (B48309) using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound (C₇H₄Br₂O₂)

  • Benzylamine (C₇H₉N)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).[8][9]

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add DIPEA (2.5 eq) dropwise to the mixture.[10]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[10]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2,3-dibromobenzamide.[10]

Protocol 3: Synthesis of 2,3-Dibromobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride.[11] Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic HCl and SO₂ gases.[12]

Materials:

  • This compound (C₇H₄Br₂O₂)

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (optional)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide (B78521) solution)

  • Distillation apparatus (for purification)

Procedure:

  • Place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of thionyl chloride (e.g., 5-10 eq).[13]

  • Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Attach a reflux condenser fitted with a gas trap.

  • Heat the mixture to reflux (approximately 79°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[13]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.[12] Adding dry toluene and co-evaporating can help remove the last traces of thionyl chloride.

  • The resulting crude 2,3-dibromobenzoyl chloride is often of sufficient purity for subsequent reactions.[13] If higher purity is required, it can be purified by vacuum distillation.

Visualizations

Derivatization_Pathways cluster_ester Esterification cluster_amide Amidation cluster_chloride Acid Chloride Formation Start This compound Ester_Product Methyl 2,3-dibromobenzoate Start->Ester_Product CH₃OH, H₂SO₄ (cat.) Reflux Amide_Product N-benzyl-2,3-dibromobenzamide Start->Amide_Product Benzylamine, EDC, HOBt DIPEA, DMF, RT Chloride_Product 2,3-Dibromobenzoyl chloride Start->Chloride_Product SOCl₂, DMF (cat.) Reflux

Caption: Derivatization pathways of this compound.

Fischer_Esterification_Workflow A 1. Reaction Setup Dissolve this compound in excess methanol. B 2. Acid Catalysis Add conc. H₂SO₄ dropwise at 0°C. A->B C 3. Reflux Heat mixture to reflux for 4-6 hours. B->C D 4. Workup Evaporate methanol, dissolve in EtOAc, wash with NaHCO₃ and brine. C->D E 5. Isolation Dry organic layer (MgSO₄), filter, and concentrate. D->E F Pure Methyl 2,3-dibromobenzoate E->F

Caption: Workflow for Fischer Esterification.

Amide_Coupling_Workflow A 1. Reagent Preparation Combine acid, amine, and HOBt in anhydrous DMF. B 2. Activation Cool to 0°C, add DIPEA, then add EDC portion-wise. A->B C 3. Reaction Stir at room temperature for 12-18 hours. B->C D 4. Aqueous Workup Dilute with EtOAc, wash with 1M HCl, NaHCO₃, and brine. C->D E 5. Purification Dry, concentrate, and purify by column chromatography. D->E F Pure N-benzyl-2,3- dibromobenzamide E->F

Caption: Workflow for EDC/HOBt Amide Coupling.

References

2,3-Dibromobenzoic Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – 2,3-Dibromobenzoic acid is emerging as a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant potential in drug discovery and development. Its unique substitution pattern allows for selective functionalization, leading to the construction of complex molecular architectures such as xanthones and acridones. These classes of compounds are renowned for their broad spectrum of biological activities, including anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a key building block in their synthetic endeavors.

Application in the Synthesis of Xanthone (B1684191) Derivatives

Xanthones, characterized by their dibenzo-γ-pyrone core, are a class of oxygenated heterocyclic compounds with well-documented biological activities, including antitumor, antioxidant, and anti-inflammatory effects. The synthesis of xanthone derivatives from this compound can be achieved through a two-step process involving an initial Ullmann condensation with a phenol (B47542) to form a 2-aryloxy-3-bromobenzoic acid intermediate, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(Phenoxy)-3-bromobenzoic Acid

This protocol describes the copper-catalyzed Ullmann condensation of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(phenoxy)-3-bromobenzoic acid.

Experimental Protocol: Intramolecular Cyclization to Xanthone

This protocol outlines the acid-catalyzed cyclization of the 2-aryloxy-3-bromobenzoic acid intermediate to the corresponding xanthone.

Materials:

  • 2-(Phenoxy)-3-bromobenzoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask, add 2-(phenoxy)-3-bromobenzoic acid (1.0 mmol).

  • Add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent (5 mL).

  • Heat the mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization or column chromatography to yield the desired xanthone derivative.

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Ullmann Condensation This compound, PhenolCuI, N,N-Dimethylglycine, Cs₂CO₃Dioxane90-10024-4860-80 (estimated)
Intramolecular Cyclization 2-(Phenoxy)-3-bromobenzoic acidPolyphosphoric acidToluene120-1402-470-90 (estimated)

Application in the Synthesis of Acridone (B373769) Derivatives

Acridone and its derivatives are another important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, including anticancer, antiviral, and antiparasitic activities. A common synthetic route to acridones involves the Ullmann condensation of a 2-halobenzoic acid with an aniline (B41778), followed by cyclization of the resulting N-phenylanthranilic acid.

Experimental Protocol: Synthesis of 2-(Phenylamino)-3-bromobenzoic Acid

This protocol details the copper-catalyzed Ullmann condensation of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 2-Ethoxyethanol (B86334)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), aniline (2.0 mmol), copper powder (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF or 2-ethoxyethanol (5 mL).

  • Heat the mixture to reflux (typically 130-150 °C) under an inert atmosphere for 4-6 hours.[1] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of hydrochloric acid and water.

  • Allow the mixture to stand, then collect the precipitated solid by filtration.

  • Wash the solid with boiling water and recrystallize from an ethanol-water mixture to obtain the N-phenylanthranilic acid derivative.[1]

Experimental Protocol: Intramolecular Cyclization to Acridone

The following protocol describes the acid-catalyzed cyclization of the N-phenylanthranilic acid intermediate to the acridone core.

Materials:

  • 2-(Phenylamino)-3-bromobenzoic acid

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

Procedure:

  • To a flask, add 2-(phenylamino)-3-bromobenzoic acid (1.0 mmol).

  • Carefully add concentrated sulfuric acid (10 mL) or PPA (10 equivalents by weight).

  • Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 2-4 hours.

  • Cautiously pour the hot solution into boiling water.

  • Boil the mixture for a few minutes, then filter the hot suspension.

  • Wash the collected solid with hot water and dry thoroughly to yield the acridone product.

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Ullmann Condensation This compound, AnilineCopper powder, K₂CO₃DMF130-1504-650-70 (estimated)
Intramolecular Cyclization 2-(Phenylamino)-3-bromobenzoic acidSulfuric acidNone100-1202-480-95 (estimated)

Biological Activity and Signaling Pathways

Xanthone and acridone derivatives are known to exert their biological effects through various mechanisms of action. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Anticancer Activity of Xanthones

Many xanthone derivatives exhibit potent anticancer activity by inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation.[2][3][4]

anticancer_xanthone Xanthone Xanthone Derivatives ROS ↑ Reactive Oxygen Species (ROS) Xanthone->ROS PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition Xanthone->PI3K_AKT Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Arrest PI3K_AKT->CellCycle CellCycle->Apoptosis

Caption: Anticancer mechanism of xanthone derivatives.

Anticancer Activity of Acridones

Acridone derivatives have been extensively studied as anticancer agents, with a primary mechanism of action involving the inhibition of DNA topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[5]

anticancer_acridone Acridone Acridone Derivatives TopoII DNA Topoisomerase IIα (ATPase domain) Acridone->TopoII Binds to & Inhibits DNA_Replication Inhibition of DNA Replication & Repair TopoII->DNA_Replication CellProliferation ↓ Cancer Cell Proliferation DNA_Replication->CellProliferation

Caption: Acridone derivatives as Topoisomerase IIα inhibitors.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of heterocyclic compounds from this compound and their subsequent biological evaluation.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,3-Dibromobenzoic Acid Ullmann Ullmann Condensation (with Amine or Phenol) Start->Ullmann Intermediate Substituted Benzoic Acid Intermediate Ullmann->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heterocycle Crude Heterocyclic Compound Cyclization->Heterocycle Purification Purification (Chromatography/ Recrystallization) Heterocycle->Purification FinalProduct Pure Heterocyclic Compound Purification->FinalProduct InVitro In Vitro Assays (e.g., Cytotoxicity, MIC) FinalProduct->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General experimental workflow.

Disclaimer: The provided experimental protocols are based on established methodologies for similar compounds and may require optimization for reactions starting specifically with this compound. Researchers should conduct small-scale trials to determine the optimal conditions for their specific substrates and desired products. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Applications of 2,3-Dibromobenzoic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid is an aromatic carboxylic acid characterized by the presence of two bromine substituents on the benzene (B151609) ring at the 2 and 3 positions relative to the carboxylic acid group.[1] While primarily utilized as a versatile precursor in advanced organic synthesis, its unique structural features—a rigid aromatic core, a reactive carboxylic acid group, and two bromine atoms—suggest significant potential for applications in materials science.[2] The bromine substituents can serve as sites for cross-coupling reactions or can be leveraged to impart specific properties such as flame retardancy and enhanced thermal stability to polymers.[2] The carboxylic acid group provides a handle for forming esters, amides, and for use as a ligand in the synthesis of metal-organic frameworks (MOFs).[2][3]

This document provides detailed application notes and generalized experimental protocols for the potential use of this compound in the development of novel materials. Given the limited specific literature on its direct application in materials science, this guide focuses on prospective applications based on its chemical properties and analogies to similar compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing synthetic routes and predicting the characteristics of resulting materials.

PropertyValue
Molecular Formula C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol
Appearance White to light yellow crystalline solid
Melting Point 144-148 °C
pKa (predicted) 2.46 ± 0.10
Solubility Soluble in organic solvents (methanol, ethanol, DMSO)

Application 1: Precursor for High-Performance Polyamides

The dual reactivity of this compound, through its carboxylic acid and bromine functionalities, makes it a candidate for the synthesis of high-performance polyamides. The incorporation of the dibromophenyl unit into a polymer backbone can enhance thermal stability and flame retardancy.

Synthetic Workflow for Polyamide Synthesis

A potential pathway to a polyamide involves the conversion of this compound to its more reactive acyl chloride derivative, followed by polycondensation with a suitable diamine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Polycondensation 2,3-Dibromobenzoic_Acid This compound 2,3-Dibromobenzoyl_Chloride 2,3-Dibromobenzoyl Chloride 2,3-Dibromobenzoic_Acid->2,3-Dibromobenzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2,3-Dibromobenzoyl_Chloride Reagent Aromatic_Diamine Aromatic Diamine (e.g., 4,4'-oxydianiline) Polyamide Brominated Polyamide 2,3-Dibromobenzoyl_Chloride->Polyamide Polymerization Aromatic_Diamine->Polyamide HCl_gas HCl (byproduct) Polyamide->HCl_gas generates G Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Self_Assembly Solvothermal Synthesis (Self-Assembly) Metal_Salt->Self_Assembly Ligand This compound Ligand->Self_Assembly Solvent Solvent (e.g., DMF) Solvent->Self_Assembly MOF 2,3-Dibromobenzoate-based MOF Self_Assembly->MOF G 2,3-DBA This compound Esterification Esterification (e.g., Fischer Esterification) 2,3-DBA->Esterification Polyol Polyol (e.g., Pentaerythritol) Polyol->Esterification FR_Additive Brominated Ester Additive Esterification->FR_Additive Water Water (byproduct) Esterification->Water removes

References

Application Notes and Protocols for the Esterification of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esterification is a cornerstone reaction in organic synthesis, pivotal for the creation of esters from carboxylic acids and alcohols. Esters of halogenated benzoic acids, such as 2,3-dibromobenzoic acid, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The Fischer-Speier esterification, a classic acid-catalyzed method, remains a widely used, efficient, and cost-effective procedure for preparing these compounds, especially on a large scale.[1][2] This document provides a detailed protocol for the synthesis of alkyl 2,3-dibromobenzoates using this method.

General Reaction Scheme

The esterification of this compound involves reacting it with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is an equilibrium process.[3] To achieve high yields, an excess of the alcohol is commonly used to shift the equilibrium towards the formation of the ester product.[3][4]

General Reaction Scheme for the Esterification of this compound

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of methyl and ethyl 2,3-dibromobenzoate via Fischer esterification. The data is based on procedures for analogous brominated benzoic acids.[5][6]

Ester ProductAlcohol UsedCatalystReaction Time (Reflux)Typical Yield (%)
Methyl 2,3-dibromobenzoateMethanolH₂SO₄8-12 hours85-95
Ethyl 2,3-dibromobenzoateEthanolH₂SO₄8-12 hours85-95

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of alkyl 2,3-dibromobenzoates.

Materials

  • This compound

  • Anhydrous Alcohol (e.g., Methanol or Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (B1210297) or Dichloromethane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Boiling chips

Procedure

  • Reaction Setup:

    • In a 250 mL round-bottom flask, add this compound (e.g., 10.0 g, 35.7 mmol).

    • Add a significant excess of the desired anhydrous alcohol. For example, add 100 mL of anhydrous methanol. The alcohol acts as both a reactant and the solvent.[3]

    • Add a few boiling chips to the flask.

    • Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (e.g., 2.0 mL) dropwise with gentle swirling.[3][7] Caution: This process is highly exothermic.

    • Attach a reflux condenser to the flask and ensure a secure water flow.

  • Reaction:

    • Heat the mixture to a gentle reflux using a heating mantle or oil bath.[5]

    • Allow the reaction to reflux for 8-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the excess alcohol using a rotary evaporator.[5]

    • Carefully pour the cooled residue into a separatory funnel containing 100 mL of cold water.[3]

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).[5]

    • Combine the organic layers in the separatory funnel.

  • Washing and Drying:

    • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted this compound.[3][4] Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[7]

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine to remove residual water.[4]

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Isolation and Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude ester.[4][5]

    • If necessary, the crude product can be further purified by silica (B1680970) gel column chromatography or vacuum distillation to obtain the pure alkyl 2,3-dibromobenzoate.[5]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the Fischer esterification process, from initial setup to the final purified product.

Esterification_Workflow start Start reagents 1. Reagent Mixing - this compound - Anhydrous Alcohol - H₂SO₄ (catalyst) start->reagents reflux 2. Reflux (8-12 hours) reagents->reflux workup 3. Work-up - Cool Mixture - Add Water reflux->workup extraction 4. Extraction - Use Ethyl Acetate - Collect Organic Layers workup->extraction wash 5. Washing - NaHCO₃ Solution - Brine Solution extraction->wash dry 6. Drying - Add Anhydrous MgSO₄ - Filter wash->dry evaporation 7. Solvent Evaporation (Rotary Evaporator) dry->evaporation purification 8. Purification (Optional) - Column Chromatography - Distillation evaporation->purification product Final Product: Alkyl 2,3-Dibromobenzoate evaporation->product Crude Product purification->product

Caption: Workflow for the Fischer Esterification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,3-dibromobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective methods for the purification of crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude sample.[1]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures. This compound has low solubility in water but is more soluble in organic solvents such as ethanol (B145695) and acetone.[2] A mixture of solvents, such as ethanol and water, can often provide the optimal solubility profile for recrystallization.

Q3: What are the typical impurities I might encounter in crude this compound?

A3: Depending on the synthetic route used to prepare this compound, common impurities may include unreacted starting materials, byproducts from side reactions, and positional isomers (e.g., 2,4-dibromobenzoic acid, 3,4-dibromobenzoic acid). Incomplete bromination can also lead to the presence of monobromobenzoic acids.

Q4: Can acid-base extraction be used to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for purifying this compound, particularly for removing neutral or basic impurities. The acidic nature of the carboxylic acid group allows it to be selectively extracted into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The purified acid can then be recovered by acidifying the aqueous layer.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: This can inhibit the formation of crystal nuclei. 3. High concentration of impurities: Certain impurities can inhibit crystal growth.1. Reduce solvent volume: Reheat the solution to boiling and carefully evaporate some of the solvent. Allow the solution to cool slowly again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. 3. Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Low yield of purified crystals. 1. Excessive solvent used: A significant portion of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized during hot filtration. 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.1. Use minimal solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat the filtration apparatus: Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Use ice-cold washing solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling out" - an oil forms instead of crystals. 1. High concentration of impurities: Impurities can depress the melting point of the mixture. 2. The solution is too concentrated: The solute is coming out of solution above its melting point. 3. Rapid cooling: The molecules do not have sufficient time to form an ordered crystal lattice.1. Reheat and add more solvent: Reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider a preliminary purification: An initial purification step like acid-base extraction might be necessary to remove a high load of impurities. 3. Insulate the flask: Encourage very slow cooling to promote proper crystal formation.
Colored crystals are obtained after recrystallization. 1. Colored impurities are present in the crude material. 2. Thermal decomposition: The compound may have partially decomposed upon prolonged heating.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that excessive charcoal can reduce the final yield. 2. Avoid overheating: Do not heat the solution for an extended period after the solid has dissolved.
Acid-Base Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of product after extraction. 1. Incomplete acid-base reaction: The pH of the aqueous layer was not sufficiently basic or acidic. 2. Insufficient mixing: The two phases were not mixed thoroughly. 3. Emulsion formation: An emulsion at the interface of the organic and aqueous layers is trapping the product.1. Check and adjust pH: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 8) during extraction and sufficiently acidic (pH < 2) during precipitation. 2. Thorough mixing: Invert the separatory funnel gently but thoroughly multiple times, venting frequently. 3. Break the emulsion: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product precipitates as an oil during acidification. 1. Solution is too concentrated. 2. Rapid acidification. 1. Dilute the aqueous extract: Add more water to the aqueous extract before acidification. 2. Slow acidification with cooling: Add the acid dropwise while stirring the aqueous solution in an ice bath.

Experimental Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for an extended period. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

Quantitative Data

The following table provides solubility data for benzoic acid in ethanol-water mixtures at different temperatures. While this data is for the parent benzoic acid, it serves as a useful guideline for selecting solvent ratios and estimating yields for the recrystallization of this compound.

Temperature (°C)Solubility in Water ( g/100g )Solubility in 50% Ethanol (w/w) ( g/100g )Solubility in Ethanol ( g/100g )
200.2918.545.3
400.5331.068.5
601.2050.0105.0

Note: This data is for benzoic acid and should be used as an approximation for this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Crystallize Cool to Crystallize Dissolve->Crystallize No insoluble impurities HotFilter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Pure Pure this compound Dry->Pure Troubleshooting Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield OilingOut Oiling Out Start->OilingOut TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Yes InduceCrystallization Induce crystallization (scratch/seed) NoCrystals->InduceCrystallization No ExcessSolvent Excessive solvent used? LowYield->ExcessSolvent Yes ImproperWash Improper washing? LowYield->ImproperWash No CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast Yes HighImpurities High impurity load? OilingOut->HighImpurities No ReduceSolvent Reheat and evaporate some solvent TooMuchSolvent->ReduceSolvent MinimizeSolvent Use minimum hot solvent in next attempt ExcessSolvent->MinimizeSolvent WashCold Wash with minimal ice-cold solvent ImproperWash->WashCold SlowCooling Reheat, add more solvent, and cool slowly CoolingTooFast->SlowCooling PreliminaryPurification Perform preliminary purification (e.g., extraction) HighImpurities->PreliminaryPurification

References

Technical Support Center: Recrystallization of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2,3-dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the purified this compound will crystallize out, while the impurities remain dissolved in the surrounding solution (mother liquor).

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: this compound has low solubility in water but is more soluble in organic solvents.[2] Suitable solvents for recrystallization include ethanol, methanol, and acetone.[2][3] The ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as ethanol-water, may also be effective.

Q3: How can I determine the optimal solvent for my specific sample of this compound?

A3: The best approach is to perform small-scale solubility tests. Place a small amount of your crude this compound in separate test tubes and add a few drops of different potential solvents. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility in the cold and complete dissolution when heated.

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it separates from the cooling solution as an oil rather than crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To prevent this, ensure your solution is not supersaturated before cooling and allow it to cool slowly to encourage crystal formation.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or acetone)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₇H₄Br₂O₂
Molecular Weight279.91 g/mol [3]
Melting Point144-148°C[3]
Water SolubilityVery low (0.31 g/L at 25°C)[4]
Organic Solvent SolubilitySoluble in methanol, ethanol, acetone, and DMSO.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution was not sufficiently saturated.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Gently scratch the inside of the flask with a glass stirring rod to induce crystallization.- Add a seed crystal of pure this compound.
Low yield of purified crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold, causing some to redissolve.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the crystals with a minimal amount of ice-cold solvent.
"Oiling out" instead of crystallization - The solution was cooled too rapidly.- The concentration of impurities is high, lowering the melting point of the mixture.- Allow the solution to cool slowly and undisturbed.- Try using a different recrystallization solvent or a solvent pair.
Crystals appear impure (colored) - Colored impurities were not effectively removed.- Use activated charcoal to decolorize the solution before crystallization. Repeat if necessary.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter Yes cool Cool Solution Slowly to Form Crystals decolorize->cool No hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash Crystals with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure 2,3-Dibromobenzoic Acid dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed? start->no_crystals low_yield Low Crystal Yield? start->low_yield oiling_out Did the Compound 'Oil Out'? start->oiling_out solution1 - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->solution1 Yes solution2 - Minimize initial solvent - Preheat filtration apparatus - Use ice-cold wash low_yield->solution2 Yes solution3 - Ensure slow cooling - Try a different solvent oiling_out->solution3 Yes

Caption: Troubleshooting common issues in recrystallization.

References

Column chromatography protocol for 2,3-dibromobenzoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 2,3-dibromobenzoic acid using column chromatography, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound? A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (230-400 mesh).[1][2] Its polarity is well-suited for separating aromatic carboxylic acids from less polar or more polar impurities.

Q2: How do I choose the right mobile phase (eluent) for my separation? A2: The ideal mobile phase should provide a good separation of your target compound from impurities, ideally giving this compound an Rf value between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[3] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4]

Q3: Why is my this compound streaking or tailing on the TLC plate and column? A3: Streaking or tailing of acidic compounds like this compound is often caused by the ionization of the carboxylic acid group, which then interacts strongly and inconsistently with the acidic silanol (B1196071) groups on the silica gel surface.[5] To prevent this, the compound should be kept in its protonated, neutral form.

Q4: How can I prevent my compound from tailing? A4: To suppress the ionization of the carboxylic acid and minimize tailing, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[2][4] This ensures the compound remains protonated, leading to sharper bands and better separation.[6]

Q5: How can I visualize the colorless this compound on a TLC plate? A5: this compound can be visualized using two primary non-destructive methods. First, as an aromatic compound, it will absorb short-wave UV light (254 nm), appearing as a dark spot on a fluorescent TLC plate.[7][8] Second, specific stains can be used; bromocresol green is excellent for selectively visualizing carboxylic acids, which will appear as bright yellow spots on a blue background.[8][9]

Troubleshooting Guide

Problem Possible Cause Solution
Compound will not elute from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you are using 9:1 Hexanes:Ethyl Acetate, try switching to 8:2 or 7:3.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running a large-scale column.[10] If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel.[10]
All compounds elute together at the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, switch from 7:3 Hexanes:Ethyl Acetate to 9:1.
Poor separation between spots (co-elution). The chosen solvent system does not have sufficient selectivity for the compounds in your mixture.Test a variety of solvent systems with different polarities and compositions using TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can improve separation.
The column was overloaded with the crude sample.Use an appropriate ratio of sample to stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The collected fractions are very dilute. The compound is eluting very slowly, leading to broad bands.Once the compound begins to elute, you can slightly increase the polarity of the solvent to speed up its movement and sharpen the band.[10]
The purified compound is still impure. Fractions were mixed incorrectly.Analyze each fraction carefully by TLC before combining them. Only combine fractions that show a single, pure spot corresponding to this compound.
An impurity has a very similar Rf value to the product.If separation is challenging, consider re-purifying the material with a different solvent system or using an alternative purification method like recrystallization.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Additive: Acetic Acid or Formic Acid

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

2. Mobile Phase Selection and Preparation:

  • Develop a solvent system using TLC. Test various ratios of Hexanes:Ethyl Acetate.

  • Add 0.5-1% acetic acid to the chosen solvent system to prevent tailing. For example, a good starting point could be Hexanes:Ethyl Acetate:Acetic Acid (80:20:0.5).

  • Aim for an Rf value of 0.2-0.4 for this compound for optimal separation.[3]

  • Prepare a sufficient volume of the chosen mobile phase for the entire purification.

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically to a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the least polar component of your mobile phase (Hexanes).[4] The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel bed.

  • Add another thin layer of sand on top of the settled silica bed to protect it during sample and solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica until the bed is stable.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[4]

  • Carefully add the dissolved sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until the level just reaches the top of the sand layer.

  • Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is absorbed onto the stationary phase.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock to achieve a steady drip rate.

  • Collect the eluent in sequentially labeled test tubes or flasks.

  • Maintain the solvent level above the silica bed at all times to prevent the column from running dry, which can cause cracking and poor separation.

6. Fraction Analysis:

  • Monitor the separation by spotting fractions onto a TLC plate alongside a reference spot of your crude material.

  • Visualize the TLC plate under a UV lamp to identify the fractions containing your purified compound.[7]

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

Workflow for Purification of this compound

G Purification Workflow for this compound cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Purified this compound Evaporate->Final

Caption: A step-by-step workflow for purifying this compound via column chromatography.

References

Removing unreacted starting materials from 2,3-dibromobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 2,3-dibromobenzoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials that contaminate crude this compound?

A1: Based on common synthetic routes, the most likely unreacted starting materials are aminobenzoic acid isomers, such as 2-aminobenzoic acid, 3-aminobenzoic acid, or 2,3-diaminobenzoic acid. These compounds contain basic amino groups, which is key to their separation from the acidic product.

Q2: What is the primary and most effective method for removing these basic impurities?

A2: Acid-base extraction is the most effective and widely applicable method for this specific purification challenge. This technique leverages the difference in the acidic and basic properties of the product and the unreacted starting materials. The acidic this compound can be separated from the basic aminobenzoic acids by selectively partitioning them between an organic solvent and an aqueous acidic solution.

Q3: Can I use recrystallization to purify my this compound?

A3: Recrystallization can be a useful secondary purification step to improve the final purity of this compound after the bulk of the unreacted starting materials has been removed by acid-base extraction. However, relying solely on recrystallization might be challenging if the starting materials are present in significant quantities, as finding a solvent system that effectively separates compounds with similar aromatic backbones can be difficult.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified product, and the starting material standards on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), you can visually track the removal of impurities.

Troubleshooting Guides

Acid-Base Extraction Issues

Problem: Low recovery of this compound after extraction and precipitation.

  • Possible Cause 1: Incomplete Precipitation. The pH of the aqueous layer containing the sodium salt of this compound was not made sufficiently acidic to cause complete precipitation of the product.

    • Solution: Ensure the pH of the aqueous solution is lowered to approximately 2 using a strong acid like concentrated HCl. Check the pH with pH paper. The addition of acid should be done in an ice bath to minimize any potential decomposition.

  • Possible Cause 2: Product Loss During Transfers. Multiple transfers between glassware can lead to significant product loss.

    • Solution: Minimize the number of transfers. When transferring solutions, rinse the original container with a small amount of the solvent to ensure all the product is transferred.

  • Possible Cause 3: Emulsion formation. An emulsion layer between the organic and aqueous phases can trap the product.

    • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In some cases, allowing the mixture to stand for a longer period can also help.

Problem: The purified this compound is still contaminated with starting material.

  • Possible Cause 1: Inefficient Extraction of Basic Impurities. A single acid wash may not be sufficient to remove all of the unreacted aminobenzoic acid.

    • Solution: Perform multiple extractions (2-3 times) with the dilute acid solution. This is more effective than a single extraction with a large volume.

  • Possible Cause 2: Incorrect pH of the Acidic Wash. The acidic solution used for extraction was not acidic enough to fully protonate the amino groups of the starting materials.

    • Solution: Use a dilute strong acid such as 1-2 M HCl for the extraction. This will ensure the complete conversion of the aminobenzoic acids to their water-soluble hydrochloride salts.

Recrystallization Issues

Problem: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated and cooling too quickly.

    • Solution: Try using a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Problem: Poor recovery after recrystallization.

  • Possible Cause: The product is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a different solvent or a mixture of solvents where the product has lower solubility at cold temperatures.

Data Presentation

The following table summarizes the key physical properties of this compound and potential unreacted starting materials, which are crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound C₇H₄Br₂O₂279.91144-148Soluble in organic solvents like ethanol (B145695) and acetone; low solubility in water.[1]
2-Aminobenzoic AcidC₇H₇NO₂137.14146-148Moderately soluble in water; soluble in polar organic solvents like ethanol and methanol.[2]
3-Aminobenzoic AcidC₇H₇NO₂137.14178-180Slightly soluble in water; soluble in acetone, hot alcohol, and ether.[3]
2,3-Diaminobenzoic AcidC₇H₈N₂O₂152.15198-204 (decomposes)Soluble in water and polar organic solvents.[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Aminobenzoic Acids

This protocol is designed to separate the acidic this compound from basic unreacted aminobenzoic acid starting materials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. The choice of solvent should be one in which this compound is readily soluble.

  • Acidic Wash (Extraction of Basic Impurities):

    • Add a volume of 1 M hydrochloric acid (HCl) approximately equal to the volume of the organic layer to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The unreacted aminobenzoic acids will be protonated to form their hydrochloride salts and will move into the lower aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the acidic wash two more times with fresh 1 M HCl to ensure complete removal of the basic impurities. The aqueous layers can be combined and discarded or neutralized with a base to recover the starting materials if desired.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and remove excess water from the organic layer. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

  • Purity Check: Assess the purity of the product using TLC or by determining its melting point.

Protocol 2: Recrystallization of this compound

This protocol can be used as a final purification step after acid-base extraction.

  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the this compound when hot but not when cold. Ethanol-water or acetic acid-water mixtures are often good starting points for benzoic acid derivatives.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to obtain the pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude this compound (with unreacted starting materials) dissolution Dissolve in Organic Solvent synthesis->dissolution extraction Acid-Base Extraction (wash with dilute HCl) dissolution->extraction separation Separate Aqueous Layer (contains protonated impurities) extraction->separation drying Dry Organic Layer separation->drying evaporation Evaporate Solvent drying->evaporation recrystallization Recrystallization (Optional) evaporation->recrystallization product Pure this compound evaporation->product If recrystallization is skipped recrystallization->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Crude Product (this compound + impurities) purity_check1 Assess Purity (TLC) start->purity_check1 acid_base_extraction Perform Acid-Base Extraction purity_check1->acid_base_extraction Impure stop Purification Complete purity_check1->stop Pure purity_check2 Assess Purity (TLC) acid_base_extraction->purity_check2 recrystallization Perform Recrystallization purity_check2->recrystallization Impure final_product Pure Product purity_check2->final_product Pure recrystallization->final_product

Caption: Logical decision tree for the purification process.

References

Technical Support Center: Synthesis of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,3-dibromobenzoic acid, focusing on common byproducts, troubleshooting, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Direct bromination of benzoic acid or 2-bromobenzoic acid is generally not an effective method for preparing this compound in high yield. The most common and effective methods are multi-step syntheses, typically starting from an aminobenzoic acid precursor. A plausible and widely applicable route involves the Sandmeyer reaction. This process begins with an aromatic amine that is converted to a diazonium salt, which is then displaced by a bromide.[1]

Q2: What is the logical starting material for a Sandmeyer synthesis of this compound?

A2: A logical starting material would be an aminobromobenzoic acid, such as 2-amino-3-bromobenzoic acid or 3-amino-2-bromobenzoic acid. These precursors can be synthesized through the controlled bromination of the corresponding aminobenzoic acids. However, achieving regioselectivity in the bromination of aminobenzoic acids can be challenging due to the strong activating nature of the amino group, often leading to polybrominated byproducts.[2]

Q3: What are the primary byproducts to expect during the synthesis of this compound?

A3: Byproducts can arise from both the initial bromination to form the aminobromobenzoic acid precursor and from the subsequent Sandmeyer reaction.

  • From Bromination: The key challenge is controlling the electrophilic aromatic substitution. Over-bromination is a common issue, leading to the formation of di- and tri-brominated aminobenzoic acids. For instance, the bromination of 2-aminobenzoic acid can yield 3,5-dibromoanthranilic acid.[3]

  • From the Sandmeyer Reaction: The Sandmeyer reaction itself can generate several byproducts. The radical mechanism can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[4] Additionally, the diazonium salt can react with water to form a phenolic byproduct (a hydroxy-dibromobenzoic acid).

Q4: How can I minimize byproduct formation?

A4: To minimize byproduct formation:

  • During Bromination: A common strategy is to protect the activating amino group as an acetamide (B32628). This reduces its activating strength and allows for more controlled, selective bromination. The protecting group is then removed in a subsequent step.

  • During the Sandmeyer Reaction: It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent the premature decomposition of the diazonium salt.[4] Ensuring the copper(I) bromide catalyst is active and added promptly to the cold diazonium salt solution can help to suppress the formation of the hydroxylation byproduct.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete diazotization.Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Use a sufficient excess of acid to prevent side reactions like azo coupling.[4]
Side reactions during the Sandmeyer step (e.g., hydroxylation).Use an active copper(I) bromide catalyst and add the diazonium salt solution to it promptly while maintaining a low temperature.[4]
Loss of product during workup.This compound has some solubility in water. When performing extractions, saturate the aqueous layer with a salt like NaCl (brine wash) to minimize product loss. Use cold solvents for washing the filtered product.
Presence of Multiple Spots on TLC Formation of isomeric byproducts from the bromination step.Consider using a protecting group strategy for the amino group to improve the regioselectivity of the bromination.
Formation of biaryl or phenolic byproducts from the Sandmeyer reaction.Optimize the Sandmeyer reaction conditions (temperature, catalyst activity).
Unreacted starting materials.Monitor the reaction progress by TLC to ensure completion. Adjust reaction time or temperature as needed.
Product is Colored Presence of trace impurities or oxidation byproducts.Recrystallization is an effective purification method. Treating the crude product solution with activated charcoal before recrystallization can help remove colored impurities.
Contamination with elemental iodine (if applicable to a specific variation).A wash with a sodium bisulfite or sodium thiosulfate (B1220275) solution can remove residual iodine.

Experimental Protocols

Step 1: Synthesis of an Aminobromobenzoic Acid Precursor (General Concept)

This step involves the controlled bromination of an aminobenzoic acid. A protection-deprotection strategy is recommended for better selectivity.

  • Protection: React the starting aminobenzoic acid with acetic anhydride (B1165640) to form the corresponding acetamidobenzoic acid.

  • Bromination: Dissolve the protected compound in a suitable solvent (e.g., glacial acetic acid) and add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise at a controlled temperature.

  • Deprotection: Hydrolyze the acetamido group using acidic or basic conditions to yield the desired aminobromobenzoic acid.

Step 2: Sandmeyer Reaction to form this compound

  • Diazotization: Dissolve the aminobromobenzoic acid in an aqueous solution of a strong acid (e.g., HBr). Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. Stir for an additional 15-30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr and cool it in an ice bath. Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Nitrogen gas will evolve. Once the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., 50°C) for a short period to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture and collect the crude product by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Reaction Step Byproduct Type Chemical Name/Structure Reason for Formation Mitigation Strategy
Bromination of Aminobenzoic AcidPolybrominationDi- or Tri-brominated Aminobenzoic AcidsHigh activating effect of the amino group.Protect the amino group as an acetamide to moderate its reactivity.
Sandmeyer ReactionHydroxylationHydroxy-dibromobenzoic AcidReaction of the diazonium salt with water.Maintain low temperatures during diazotization; use an active Cu(I)Br catalyst.[4]
Sandmeyer ReactionDimerizationBiaryl compoundsRadical coupling of aryl intermediates.Ensure efficient stirring and controlled temperature.

Visualizations

Synthesis_Byproducts Potential Byproduct Formation in this compound Synthesis cluster_bromination Step 1: Bromination of Aminobenzoic Acid cluster_sandmeyer Step 2: Sandmeyer Reaction A Aminobenzoic Acid B Desired Aminobromobenzoic Acid Precursor A->B Controlled Bromination (with protection) C Polybrominated Byproducts (e.g., Dibromo-aminobenzoic acid) A->C Direct Bromination (over-bromination) D Aminobromobenzoic Acid Precursor E This compound (Desired Product) D->E Diazotization followed by CuBr Treatment F Hydroxy-dibromobenzoic Acid (Hydroxylation Byproduct) D->F Reaction with H2O G Biaryl Byproducts D->G Dimerization of Aryl Radicals

References

Technical Support Center: Optimizing the Synthesis of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dibromobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound can be synthesized through several routes, with the most common being:

  • Sandmeyer Reaction: Starting from an appropriately substituted aminobenzoic acid, such as 2-amino-3-bromobenzoic acid or 3-amino-2-bromobenzoic acid. This involves diazotization of the amino group followed by displacement with a bromide ion using a copper(I) bromide catalyst.

  • Direct Bromination: This method involves the electrophilic aromatic substitution of a bromobenzoic acid (e.g., 2-bromobenzoic acid or 3-bromobenzoic acid) with a brominating agent. Controlling the regioselectivity to obtain the desired 2,3-isomer can be challenging.

  • Oxidation of 2,3-Dibromotoluene (B1594514): This route involves the oxidation of the methyl group of 2,3-dibromotoluene using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Q2: I am getting a very low yield. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route. Common causes include incomplete reactions, formation of side products, and loss of product during workup and purification. For a more detailed breakdown, please refer to the Troubleshooting Guide below.

Q3: How can I purify the crude this compound?

A3: The primary methods for purifying crude this compound are:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical and depends on the impurities present. A solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from non-acidic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The benzoate (B1203000) salt will move to the aqueous layer, which is then separated and acidified to precipitate the purified benzoic acid.

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the components based on their polarity.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts (in Sandmeyer Reaction): Aryl diazonium salts can be explosive when isolated and dry. They are typically generated in situ at low temperatures (0–5 °C) and used immediately without isolation.[1]

  • Strong Acids and Oxidizing Agents: The synthesis may involve strong acids (e.g., sulfuric acid, hydrobromic acid) and strong oxidizing agents (e.g., potassium permanganate), which are corrosive and can cause severe burns. Handle with care and appropriate PPE.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on a plausible Sandmeyer reaction route starting from an aminobromobenzoic acid.

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-sensitive.- Ensure the reaction temperature is maintained between 0–5 °C during the addition of sodium nitrite (B80452).[1]- Use a sufficient excess of acid to prevent side reactions such as azo coupling.[1]- Ensure the sodium nitrite solution is fresh and added slowly to the reaction mixture.
Inactive Copper(I) Bromide Catalyst: The Cu(I) catalyst is essential for the displacement of the diazonium group.- Use freshly prepared or high-quality commercial copper(I) bromide.- Ensure the catalyst is not oxidized to Cu(II) before use.
Formation of Multiple Products (Impure Product) Side Reactions (e.g., Hydroxylation): The diazonium group can be displaced by water to form a hydroxyl group, leading to the formation of a hydroxybenzoic acid byproduct.- Add the diazonium salt solution to the copper(I) bromide solution promptly after its formation.[1]- Maintain the recommended temperature for the Sandmeyer reaction.
Formation of Isomeric Byproducts (in Direct Bromination): The directing effects of the substituents on the benzene (B151609) ring can lead to the formation of other dibromobenzoic acid isomers.- Carefully control the reaction temperature and the stoichiometry of the brominating agent.- Consider using a milder brominating agent or a different catalyst to improve regioselectivity.- Employ efficient purification techniques like fractional crystallization or column chromatography to separate the isomers.
Difficulty in Product Isolation Product Loss During Workup: this compound has some solubility in water, which can lead to losses during aqueous workup steps.- When performing extractions, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.[1]- Use cold solvents for washing the filtered product to minimize dissolution.
Emulsion Formation During Extraction: An emulsion at the interface of the organic and aqueous layers can trap the product, leading to lower recovery.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.- Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.

Experimental Protocols

Below is a representative experimental protocol for a key step in the synthesis of a brominated benzoic acid, which can be adapted for the synthesis of this compound.

Protocol 1: Sandmeyer Reaction for the Synthesis of 3-Bromobenzoic Acid

This protocol describes the synthesis of 3-bromobenzoic acid from 3-aminobenzoic acid and can serve as a template for synthesizing this compound from a corresponding aminobromobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-aminobenzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water.[1]

    • Cool the mixture to 0 °C in an ice-salt bath.[1]

    • Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water, ensuring the temperature of the reaction mixture remains below 5 °C at all times. Stir vigorously during the addition.[1]

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.[1]

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve 9 g of copper(I) bromide in 20 mL of 48% HBr. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the gas evolution subsides, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Workup and Purification:

    • Pour the reaction mixture into 200 mL of water.

    • Collect the precipitated crude product by vacuum filtration and wash with cold water.

    • Purify the crude 3-bromobenzoic acid by recrystallization from hot water.

Data Presentation

The following tables summarize key reaction parameters for analogous bromination reactions. These can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for Sandmeyer Bromination

Starting MaterialReagentsTemperature (°C)Reported Yield (%)Reference
3-Aminobenzoic acidNaNO₂, HBr, CuBr0–5Not specified, but good conversion expected[1]
Anthranilic acidNaNO₂, H₂SO₄, NaBr, CuSO₄, Cu0–582[2]

Table 2: Conditions for Direct Bromination of Benzoic Acid Derivatives

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)ProductReference
Benzoic acidBromine/WaterNone (sealed tube)140–1503-Bromobenzoic acid[3]
o-Bromobenzoic acidN-Bromosuccinimide (NBS)Sulfuric acid/DCM25–302,5-Dibromobenzoic acid[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification start Start with Aminobromobenzoic Acid diazotization Add NaNO₂ in acid at 0-5 °C start->diazotization diazonium_salt Aryl Diazonium Salt (Intermediate) diazotization->diazonium_salt sandmeyer Add to CuBr solution diazonium_salt->sandmeyer crude_product Crude 2,3-Dibromobenzoic Acid sandmeyer->crude_product purification Recrystallization or Acid-Base Extraction crude_product->purification final_product Pure 2,3-Dibromobenzoic Acid purification->final_product

Caption: Workflow for this compound synthesis via Sandmeyer reaction.

Troubleshooting Logic

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of This compound check_reaction_completion Is the reaction complete? (TLC) start->check_reaction_completion check_impurities Are there significant impurities? check_reaction_completion->check_impurities Yes incomplete_reaction Incomplete Reaction: - Check reagent quality - Optimize reaction time/temp check_reaction_completion->incomplete_reaction No side_reactions Side Reactions: - Control temperature strictly - Adjust stoichiometry check_impurities->side_reactions Yes workup_loss Product Loss During Workup: - Use brine wash - Wash with cold solvents check_impurities->workup_loss No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Suzuki Coupling of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the Suzuki coupling of 2,3-dibromobenzoic acid, a substrate known for its potential for low yields and regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Suzuki coupling of this compound?

A1: Low yields with this substrate are common and can be attributed to several factors:

  • Steric Hindrance: The presence of two bromine atoms and a carboxylic acid group in adjacent positions creates significant steric congestion around the reactive sites. This hindrance can impede both the initial oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination step to form the desired C-C bond.

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid group can deactivate the aromatic ring, making oxidative addition more difficult.

  • Poor Solubility: The carboxylate salt, formed under the basic reaction conditions, may have poor solubility in common organic solvents, hindering the reaction kinetics.

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group), homocoupling of the starting materials, and dehalogenation can consume the reagents and reduce the yield of the desired product.

  • Catalyst Inhibition: The carboxylate group can potentially coordinate to the palladium catalyst, leading to deactivation.

Q2: How can I control the regioselectivity of the coupling reaction (C-2 vs. C-3)?

A2: Achieving high regioselectivity in the mono-arylation of this compound is a significant challenge. The outcome is influenced by a subtle interplay of steric and electronic factors:

  • Steric Effects: The bromine at the C-2 position is sterically more hindered due to the adjacent carboxylic acid group. This often favors the oxidative addition of the palladium catalyst at the less hindered C-3 position. However, the choice of a bulky phosphine (B1218219) ligand can sometimes override this preference.

  • Electronic Effects: The electronic properties of the substituents and the chosen ligand can influence the relative reactivity of the two C-Br bonds.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the phosphine ligand plays a pivotal role. Bulky, electron-rich ligands can facilitate coupling at the more hindered C-2 position by promoting the oxidative addition and reductive elimination steps.

Q3: What are the most common side products to expect, and how can I minimize them?

A3: Common side products include:

  • Homocoupling Products: (Ar-Ar and Ar'-Ar') Formation of biaryls from the coupling of two molecules of the boronic acid or two molecules of the dibromobenzoic acid. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.

  • Protodeboronation Product: (Ar'-H) The boronic acid is replaced by a hydrogen atom. This is more likely with electron-rich boronic acids and under prolonged heating or harsh basic conditions. Using milder bases like K₂CO₃ or K₃PO₄ can help.

  • Dehalogenation Product: One or both bromine atoms are replaced by hydrogen. This can be caused by impurities or side reactions with the solvent or base. Using high-purity reagents and anhydrous aprotic solvents is recommended.

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the carboxylic acid group can interfere in several ways. Under basic conditions, it forms a carboxylate salt which may have limited solubility in organic solvents. To address this, a co-solvent system (e.g., toluene (B28343)/water, dioxane/water) is often employed. Additionally, the carboxylate can coordinate to the palladium center, potentially inhibiting its catalytic activity. In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction may be a viable strategy.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Inefficient Oxidative Addition3. Poor Substrate/Reagent Solubility1. Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst.2. Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to facilitate oxidative addition at the sterically hindered positions. Increase reaction temperature.3. Use a co-solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) to improve solubility of the carboxylate salt.
Low Yield with Starting Material Consumption 1. Protodeboronation of Boronic Acid2. Homocoupling of Starting Materials3. Dehalogenation of Aryl Bromide1. Use a milder base (K₃PO₄, Cs₂CO₃). Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using a more stable boronic ester (e.g., pinacol (B44631) ester).2. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).3. Use high-purity reagents and anhydrous solvents. A change in ligand or catalyst might be necessary.
Poor Regioselectivity (Mixture of C-2 and C-3 coupled products) 1. Suboptimal Catalyst/Ligand System2. Reaction Conditions Favoring Multiple Pathways1. Screen different phosphine ligands. Bulky ligands often favor coupling at the more sterically hindered C-2 position.2. Adjust the reaction temperature and time. Lower temperatures may improve selectivity.
Formation of Palladium Black Catalyst Decomposition1. Ensure the reaction is performed under a strictly inert atmosphere.2. Use more robust ligands that stabilize the palladium catalyst in solution.

Experimental Protocols

While a specific protocol for the regioselective mono-Suzuki coupling of this compound is not widely published, the following protocols for analogous bromobenzoic acids can serve as a starting point for optimization.

Protocol 1: General Procedure for Suzuki Coupling of Bromobenzoic Acids

This protocol is adapted from procedures for 2-bromobenzoic acid and 3-bromobenzoic acid and is a good starting point for optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask under an inert atmosphere.

  • Add anhydrous toluene and degassed water (e.g., in a 4:1 to 10:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C under the inert atmosphere and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table presents representative yields for the Suzuki coupling of 3-bromobenzoic acid with various arylboronic acids under specific conditions, which can serve as a reference for expected reactivity.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acidLow Yield*

*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions. Optimization of reaction conditions may be required.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)2 Base diaryl_pd Ar-Pd(II)L_n-Ar' tm->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 regenerates catalyst product Ar-Ar' re->product reagents Ar-X + Ar'-B(OR)2 base Base

Caption: A simplified diagram of the Suzuki coupling catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Analyze Byproducts (TLC/LC-MS) start->analyze_byproducts reagent_issue Impure Reagents or Inactive Catalyst check_reagents->reagent_issue condition_issue Suboptimal Conditions (Temp, Solvent, Base) optimize_conditions->condition_issue side_reaction_issue Dominant Side Reactions (Protodeboronation, etc.) analyze_byproducts->side_reaction_issue solution_reagents Use Fresh, Pure Reagents & Active Catalyst reagent_issue->solution_reagents solution_conditions Screen Solvents, Bases, & Temperatures condition_issue->solution_conditions solution_side_reactions Modify Conditions to Minimize Side Reactions side_reaction_issue->solution_side_reactions end end solution_reagents->end Improved Yield solution_conditions->end solution_side_reactions->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Improving Solubility of 2,3-Dibromobenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of 2,3-dibromobenzoic acid in various solvents for chemical reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic carboxylic acid that typically appears as a white to light yellow crystalline solid. It exhibits low solubility in water but is more soluble in organic solvents, particularly polar ones like ethanol (B145695) and acetone.[1][2] Its solubility is significantly influenced by the solvent's polarity and the pH of the solution.

Q2: Why is this compound poorly soluble in water?

A2: The poor aqueous solubility of this compound is attributed to the hydrophobic nature of the dibrominated benzene (B151609) ring, which dominates over the hydrophilic character of the single carboxylic acid group. While the carboxylic acid group can participate in hydrogen bonding with water, the large, nonpolar aromatic portion of the molecule limits its overall solubility in aqueous media.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, the solubility of this compound in water is highly dependent on pH. In acidic or neutral solutions, it exists primarily in its protonated, less soluble form. By increasing the pH with a base (e.g., sodium hydroxide), the carboxylic acid is deprotonated to form a carboxylate salt. This salt is an ionic species and is significantly more soluble in water.[3][4] The predicted pKa of this compound is approximately 2.46, indicating it is a moderately strong acid.[2]

Q4: What are the most effective strategies for improving the solubility of this compound for organic reactions?

A4: The most common and effective strategies include:

  • Co-solvency: Using a mixture of solvents to achieve a desired polarity that better matches the solute.

  • pH Adjustment (for aqueous or protic organic solvents): Increasing the pH to form a more soluble salt.[5]

  • Salt Formation: Converting the carboxylic acid to a salt prior to the reaction, which can enhance solubility in certain polar organic solvents.

  • Heating: Increasing the temperature of the solvent often increases the solubility of a solid. However, the thermal stability of this compound and other reactants should be considered.

Quantitative Solubility Data

Disclaimer: The solubility of this compound in organic solvents will differ from that of benzoic acid due to the presence of the two bromine substituents. This data is provided for estimation and solvent selection purposes. Experimental determination of solubility in your specific system is highly recommended.

Table 1: Known Solubility of this compound

SolventTemperature (°C)Solubility
Water250.31 g/L

Table 2: Comparative Solubility of Benzoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water00.17
Water250.34
Water1005.9
Acetone2555.6
Benzene2512.2
Carbon Tetrachloride254.1
Chloroform2522.2
Ethanol (95%)2545.5
Diethyl Ether2540.8
Hexane250.9
Methanol2571.5
Toluene2510.6

Troubleshooting Guide

This guide addresses specific issues that may be encountered when trying to dissolve this compound for a chemical reaction.

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Initial Checks:

    • Verify Purity: Impurities can sometimes lower solubility. Ensure the purity of your this compound.

    • Increase Solvent Volume: The concentration may be too high. Try adding more solvent.

    • Agitation: Ensure the mixture is being stirred or agitated vigorously.

    • Time: Some compounds dissolve slowly. Allow sufficient time for dissolution to occur.[6]

  • Troubleshooting Steps:

    • Gentle Heating: Carefully warm the mixture while stirring. Monitor the temperature to avoid decomposition of the starting material or solvent evaporation.

    • Co-Solvent Addition: If using a single solvent system, add a small amount of a co-solvent in which this compound is known to have higher solubility (e.g., a small amount of DMF or DMSO in a less polar solvent).

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

Issue 2: The compound precipitates out of solution after initial dissolution upon heating.

  • Possible Causes:

    • Supersaturation: Dissolving the compound at an elevated temperature may have created a supersaturated solution that is not stable at room temperature.[6]

    • Temperature Fluctuation: A decrease in the ambient temperature can cause precipitation.

  • Troubleshooting Steps:

    • Maintain Temperature: If the reaction can be performed at a higher temperature, maintain the heat throughout the process.

    • Add More Solvent: To stabilize the solution at a lower temperature, add more of the primary solvent or a co-solvent.

Issue 3: The compound is "oiling out" instead of dissolving.

  • Explanation: "Oiling out" occurs when the solute separates as a liquid phase instead of dissolving or forming a crystalline solid. This can happen if the melting point of the solute is lower than the temperature of the solution or if the solvent has a very limited capacity to solvate the compound.

  • Solutions:

    • Change Solvent System: Select a solvent or co-solvent system with a better affinity for this compound.

    • Lower the Temperature: If heating is being applied, try dissolving at a lower temperature, even if it takes longer.

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol details how to systematically determine an optimal co-solvent mixture for dissolving this compound.

  • Solvent Selection:

    • Choose a primary solvent in which your reaction will be conducted but in which this compound has low solubility.

    • Select a co-solvent in which this compound is expected to be highly soluble (e.g., DMF, DMSO, or a polar protic solvent like ethanol). The two solvents must be miscible.

  • Preparation of Solvent Mixtures:

    • Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 95:5, 90:10, 80:20, 70:30 by volume).

  • Solubility Determination:

    • To a known volume of each solvent mixture in separate vials, add an excess amount of this compound.

    • Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully filter each solution to remove the undissolved solid.

  • Analysis:

    • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the solubility as a function of the co-solvent percentage to identify the optimal solvent composition for your reaction.[6]

Protocol 2: Solubility Enhancement by pH Adjustment (for Aqueous or Protic Solvents)

This protocol is for reactions where the formation of a carboxylate salt is compatible with the subsequent chemical steps.

  • Suspension: Suspend the desired amount of this compound in the aqueous or protic organic solvent (e.g., ethanol, methanol).

  • Base Addition: While stirring, add a suitable base (e.g., 1 M sodium hydroxide, potassium carbonate, or an organic base like triethylamine) dropwise.

  • Dissolution: Continue adding the base until the this compound fully dissolves, indicating the formation of the soluble carboxylate salt.

  • pH Monitoring: Monitor the pH of the solution to ensure it is within a range compatible with your planned reaction. Be aware that the reactivity of other components in your reaction may be affected by the change in pH.

Diagrams

Troubleshooting_Workflow start Start: this compound insoluble in reaction solvent check_purity Verify Compound Purity start->check_purity increase_solvent Increase Solvent Volume check_purity->increase_solvent agitate Ensure Vigorous Agitation increase_solvent->agitate time Allow Sufficient Time agitate->time heat Apply Gentle Heat time->heat If still insoluble fail Solubility Issue Persists: Re-evaluate solvent system time->fail If all steps fail cosolvent Add Co-solvent heat->cosolvent If heat is insufficient or not desired success Compound Dissolved heat->success Success sonicate Use Sonication cosolvent->sonicate For difficult cases cosolvent->success Success ph_adjust pH Adjustment (if applicable) sonicate->ph_adjust If solvent is protic sonicate->success Success salt_formation Pre-form Salt ph_adjust->salt_formation Alternative to in-situ pH change ph_adjust->success Success salt_formation->success

Caption: Troubleshooting workflow for dissolving this compound.

Solubility_Enhancement_Logic cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome insoluble Poor Solubility of This compound cosolvency Co-solvency insoluble->cosolvency ph_modification pH Modification insoluble->ph_modification heating Heating insoluble->heating soluble Homogeneous Reaction Mixture cosolvency->soluble ph_modification->soluble heating->soluble

Caption: Logical relationship between the solubility problem and enhancement strategies.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dibromobenzoic acid in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

A1: Low or no conversion in reactions involving this compound can often be traced back to catalyst deactivation. The functional groups present in this substrate, namely the carboxylic acid (-COOH) and the two bromine atoms, can interact with and deactivate the palladium catalyst. The carboxylic acid group can coordinate with the metal center, potentially forming inactive complexes.[1] Additionally, the presence of two bulky bromine substituents in ortho and meta positions can sterically hinder the oxidative addition step of the catalytic cycle, slowing down the reaction and making the catalyst more susceptible to decomposition pathways over time.

Q2: My reaction starts well but then stalls before completion. What is the likely cause?

A2: A reaction that initiates but fails to reach completion is a classic indication of catalyst deactivation occurring during the process.[1] Several factors could be at play:

  • Product Inhibition: The reaction product may bind more strongly to the catalyst than the starting materials, leading to catalyst poisoning as the product concentration increases.[1]

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly employed in cross-coupling reactions, can be sensitive to reaction conditions and may degrade over the course of the experiment, especially at elevated temperatures. This degradation can lead to the formation of inactive palladium species, often observed as palladium black.[1]

  • Change in Reaction Environment: As the reaction progresses, alterations in the pH or the concentration of various species in the reaction mixture can affect the stability and activity of the catalyst.

Q3: I am observing the formation of a black precipitate (palladium black) in my reaction. How can I prevent this?

A3: The formation of palladium black is a common catalyst deactivation pathway where the active Pd(0) species aggregate into an inactive bulk metal form.[1][2] To mitigate this, consider the following strategies:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig classes. These ligands can stabilize the active palladium center and prevent aggregation.[2]

  • Reaction Conditions: Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Oxygen can promote the formation of palladium black.

  • Catalyst and Ligand Purity: Use fresh, high-purity catalysts and ligands. Impurities can sometimes accelerate catalyst decomposition.[2]

Q4: Can the carboxylic acid group of this compound directly poison the catalyst?

A4: Yes, the carboxylic acid group can contribute to catalyst deactivation. It can coordinate to the palladium center, potentially forming stable, inactive carboxylate complexes. This is particularly relevant in reactions where a base is used, as the resulting carboxylate anion is a more effective ligand. Protecting the carboxylic acid group, for instance as an ester, can be an effective strategy to prevent this mode of deactivation.

Q5: How do the two bromine substituents on the aromatic ring affect the reaction and catalyst stability?

A5: The two bromine atoms have a significant electronic and steric impact. Electronically, they are deactivating groups, which can make the aromatic ring less reactive.[3] Sterically, the ortho-bromo substituent can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition, which is a crucial step in many cross-coupling reactions.[4] This steric hindrance can slow down the catalytic cycle, giving more time for deactivation pathways to occur.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions with this compound.

Observed Problem Potential Cause Suggested Solutions
Low or No Product Yield Catalyst Poisoning by Carboxylic Acid Group 1. Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester can be hydrolyzed back to the carboxylic acid post-reaction.2. Ligand Screening: Test different ligands, particularly those known to be robust and less susceptible to coordination by oxygen-containing functional groups.
Steric Hindrance from Bromine Substituents 1. Use of Specialized Ligands: Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) that can facilitate oxidative addition with sterically hindered substrates.[5]2. Higher Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).3. Higher Reaction Temperature: Cautiously increase the reaction temperature to overcome the activation barrier for oxidative addition.
Reaction Stalls Mid-way Ligand Degradation 1. Use More Stable Ligands: Switch to more thermally stable ligands.2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.3. Add Ligand in Portions: In some cases, adding a fresh portion of the ligand midway through the reaction can rejuvenate the catalyst.
Product Inhibition 1. Optimize Reaction Concentration: Running the reaction at a lower concentration might mitigate product inhibition.2. In Situ Product Removal: If feasible for the specific reaction, consider techniques to remove the product from the reaction mixture as it is formed.
Formation of Palladium Black Catalyst Agglomeration 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).2. Use High-Purity Reagents: Ensure the purity of starting materials, as impurities can promote catalyst decomposition.[6]3. Employ Pre-catalysts: Use well-defined palladium pre-catalysts that generate the active Pd(0) species in a more controlled manner.[6]
Dehalogenation (Loss of Bromine) Side Reaction Promoted by Reaction Conditions 1. Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Screen different bases (e.g., carbonates vs. phosphates) and solvents.[7]2. Ligand Choice: The electronic properties of the ligand can also play a role.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with this compound Derivative

This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction. Note that the carboxylic acid group is protected as a methyl ester to prevent catalyst inhibition.

Materials:

  • Methyl 2,3-dibromobenzoate (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add methyl 2,3-dibromobenzoate, the arylboronic acid, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: To the reaction vessel, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture to the vessel via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

  • Deprotection (if necessary): If the final product requires the free carboxylic acid, hydrolyze the methyl ester using standard procedures (e.g., with NaOH or LiOH followed by acidification).

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

G Troubleshooting Workflow for Catalyst Deactivation Start Low or No Conversion Check_Catalyst Check Catalyst System (Catalyst, Ligand, Purity) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temperature, Atmosphere, Solvent) Start->Check_Conditions Protecting_Group Consider Protecting Group for Carboxylic Acid Start->Protecting_Group Stalled_Reaction Reaction Stalls? Start->Stalled_Reaction Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Catalyst->Optimize_Ligand Optimize_Base Optimize Base and Solvent Check_Conditions->Optimize_Base Successful_Reaction Successful Reaction Protecting_Group->Successful_Reaction Optimize_Ligand->Successful_Reaction Optimize_Base->Successful_Reaction Pd_Black Palladium Black Formation? Stalled_Reaction->Pd_Black No Product_Inhibition Suspect Product Inhibition Stalled_Reaction->Product_Inhibition Yes Ligand_Degradation Suspect Ligand Degradation Pd_Black->Ligand_Degradation Yes Inert_Atmosphere Improve Inert Atmosphere Technique Pd_Black->Inert_Atmosphere Yes Product_Inhibition->Successful_Reaction Ligand_Degradation->Optimize_Ligand Inert_Atmosphere->Successful_Reaction

Caption: A flowchart to diagnose and resolve catalyst deactivation issues.

Generalized Catalytic Cycle for Suzuki Coupling and Potential Deactivation Pathways

G Suzuki Coupling Cycle and Deactivation Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X PdBlack Palladium Black (Inactive Aggregate) Pd0->PdBlack Aggregation InactiveComplex Inactive Pd-Carboxylate Complex Pd0->InactiveComplex + R-COOH Transmetalation Transmetalation Ar-Pd(II)-R OxAdd->Transmetalation + R-B(OR)2 OxAdd->InactiveComplex Coordination RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle for Suzuki coupling with key deactivation points.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dibromobenzoic Acid and 2,5-Dibromobenzoic Acid: Reactivity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric starting materials is critical for reaction optimization and the rational design of novel chemical entities. This guide provides a detailed, data-driven comparison of the chemical reactivity and physicochemical properties of 2,3-dibromobenzoic acid and 2,5-dibromobenzoic acid.

The positioning of bromine atoms on the benzoic acid scaffold significantly influences the electronic environment and steric hindrance around the carboxylic acid functionality and the aromatic ring. These differences manifest in distinct reactivity profiles, particularly in common synthetic transformations such as esterification and palladium-catalyzed cross-coupling reactions. This report summarizes key physicochemical data, explores the impact of substituent positioning on reactivity, and provides standardized experimental protocols for comparative analysis.

Physicochemical Properties and Acidity

A fundamental point of comparison between the two isomers is their acidity, dictated by the stability of the corresponding carboxylate anion. The electron-withdrawing inductive effect of the bromine atoms generally increases the acidity of benzoic acid. However, the proximity of the substituents to the carboxylic acid group and to each other introduces more complex electronic and steric effects.

PropertyThis compound2,5-Dibromobenzoic Acid
Molecular Formula C₇H₄Br₂O₂C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol [1][2]279.91 g/mol [3]
CAS Number 603-78-1[2]610-71-9[3]
Predicted pKa 2.46[1]2.46[3]
Melting Point 144-148 °C156-159 °C[3]

While the predicted pKa values for both isomers are identical, the substitution pattern in this compound, with a bromine atom in the ortho position, is expected to lead to a more pronounced "ortho effect."[4] This effect, a combination of steric and electronic factors, typically enhances the acidity of benzoic acid derivatives.[4] In contrast, the bromine atoms in 2,5-dibromobenzoic acid are more distant from the carboxylic acid group, suggesting that their influence on acidity will be primarily through inductive and resonance effects.

Comparative Reactivity

The distinct substitution patterns of this compound and 2,5-dibromobenzoic acid are anticipated to result in different reactivity profiles in key synthetic transformations.

Esterification

The esterification of benzoic acids is a fundamental reaction often catalyzed by acid. The reactivity of the carboxylic acid is influenced by both the electronic nature of the substituents and steric hindrance around the carboxyl group.

  • This compound: The presence of a bromine atom at the 2-position introduces significant steric hindrance around the carboxylic acid. This can impede the approach of the alcohol nucleophile, potentially leading to slower reaction rates or requiring more forcing conditions for esterification.

  • 2,5-Dibromobenzoic Acid: With the ortho position unsubstituted, the carboxylic acid group in this isomer is sterically more accessible. This would suggest a higher reactivity towards esterification compared to its 2,3-disubstituted counterpart under similar conditions.

Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the aryl bromide is dependent on the electronic properties of the substituents and the steric environment of the carbon-bromine bonds.

  • This compound: This isomer presents two distinct bromine atoms for potential coupling. The bromine at the 2-position is sterically hindered by the adjacent carboxylic acid group and the bromine at the 3-position. The bromine at the 3-position is flanked by a bromine and a hydrogen. This steric congestion, particularly at the C-2 position, can influence the rate of oxidative addition to the palladium catalyst.

  • 2,5-Dibromobenzoic Acid: In this isomer, the bromine at the 2-position is sterically hindered by the carboxylic acid, while the bromine at the 5-position is less encumbered. This difference in steric environments may allow for regioselective cross-coupling reactions under carefully controlled conditions. The electronic effects of the substituents will also play a crucial role in the reactivity of each C-Br bond.

Experimental Protocols

To facilitate a direct comparison of the reactivity of this compound and 2,5-dibromobenzoic acid, the following standardized experimental protocols are provided.

Fischer Esterification

This protocol describes a classic acid-catalyzed esterification using methanol (B129727) as the alcohol.

Materials:

  • Dibromobenzoic acid isomer (2,3- or 2,5-)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (B1210297)

Procedure:

  • To a round-bottom flask, add the dibromobenzoic acid (1.0 eq), anhydrous methanol (20 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling with phenylboronic acid.

Materials:

Procedure:

  • To a Schlenk flask, add the dibromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Comparison: Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the two isomers.

G Factors Influencing Reactivity of Dibromobenzoic Acid Isomers cluster_0 This compound cluster_1 2,5-Dibromobenzoic Acid 2,3_Steric High Steric Hindrance (Ortho Bromine) 2,3_Reactivity Potentially Reduced Reactivity in Esterification and Sterically Sensitive Couplings 2,3_Steric->2,3_Reactivity 2,3_Electronic Combined Inductive Effects of adjacent Bromine atoms 2,3_Electronic->2,3_Reactivity Comparison Comparative Reactivity 2,3_Reactivity->Comparison 2,5_Steric Moderate Steric Hindrance (Unsubstituted Ortho Position) 2,5_Reactivity Potentially Higher Reactivity in Esterification; Potential for Regioselectivity in Couplings 2,5_Steric->2,5_Reactivity 2,5_Electronic Spatially Separated Inductive Effects 2,5_Electronic->2,5_Reactivity 2,5_Reactivity->Comparison

Caption: Logical relationship between isomer structure and predicted reactivity.

Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of the two isomers.

G Workflow for Comparative Reactivity Study Start Select Isomer (2,3- or 2,5-) Reaction Perform Reaction (Esterification or Suzuki Coupling) under Standardized Conditions Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, or NMR) Reaction->Monitoring Workup Reaction Workup and Product Isolation Monitoring->Workup Analysis Characterization and Yield Determination (NMR, MS, etc.) Workup->Analysis Comparison Compare Yields and Reaction Rates Analysis->Comparison

References

A Comparative Guide to the Properties of Dibromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of various dibromobenzoic acid isomers. Understanding the distinct characteristics of each isomer is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where precise control over properties like acidity and solubility is paramount. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the structure-property relationships.

Physicochemical Properties

The positioning of the two bromine atoms on the benzoic acid ring significantly influences the molecule's physical and chemical properties. The following tables summarize key data for six common isomers.

Table 1: Physical Properties of Dibromobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)
2,3-Dibromobenzoic AcidC₇H₄Br₂O₂279.91144-148[1]352.7 ± 32.0[1]
2,4-Dibromobenzoic AcidC₇H₄Br₂O₂279.91174336.5
2,5-Dibromobenzoic AcidC₇H₄Br₂O₂279.91156-159[2]344.6 ± 32.0[2]
2,6-Dibromobenzoic AcidC₇H₄Br₂O₂279.91148-152335
3,4-Dibromobenzoic AcidC₇H₄Br₂O₂279.91235-236356.0 ± 32.0
3,5-Dibromobenzoic AcidC₇H₄Br₂O₂279.91218-220[3]355.2 ± 32.0

Table 2: Acidity and Solubility of Dibromobenzoic Acid Isomers

IsomerpKa (Predicted)Water SolubilityOrganic Solvent Solubility
This compound2.46 ± 0.10[1]LowSoluble in ethanol (B145695) and acetone.[4]
2,4-Dibromobenzoic Acid2.9 (XLogP3)--
2,5-Dibromobenzoic Acid2.46 ± 0.10[2]LowSoluble in methanol (B129727) and ethanol.[2]
2,6-Dibromobenzoic Acid-0.31 g/L (25 °C)-
3,4-Dibromobenzoic Acid---
3,5-Dibromobenzoic Acid3.42 ± 0.10LowVery faint turbidity in methanol.[3]

Note: Many of the boiling point and pKa values are predicted and should be used as estimates. Experimental verification is recommended.

Factors Influencing Acidity

The acidity of substituted benzoic acids is primarily determined by the electronic effects of the substituents and their position relative to the carboxylic acid group. These effects modulate the stability of the carboxylate anion formed upon deprotonation.

AcidityFactors subst Substituent Position (ortho, meta, para) effects Electronic & Steric Effects subst->effects inductive Inductive Effect (-I) effects->inductive resonance Resonance Effect (+R) effects->resonance ortho_effect Ortho Effect effects->ortho_effect anion Carboxylate Anion Stability inductive->anion Stabilizes anion (increases acidity) resonance->anion Destabilizes anion (decreases acidity) ortho_effect->anion Steric hindrance enhances anion stability acidity Acidity (pKa) anion->acidity

Caption: Logical relationship of factors affecting the acidity of substituted benzoic acids.

  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the benzene (B151609) ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The -I effect stabilizes the negative charge of the carboxylate anion, thereby increasing acidity.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the benzene ring. This effect increases electron density at the ortho and para positions, which destabilizes the carboxylate anion and decreases acidity.

  • Ortho Effect: In 2-substituted benzoic acids, the substituent can sterically hinder the carboxyl group, forcing it out of the plane of the benzene ring. This reduces resonance between the carboxyl group and the ring, increasing the acidity. For 2,6-disubstituted isomers, this effect is even more pronounced.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a strong base is added.

Methodology:

  • Preparation: A precisely weighed sample of the dibromobenzoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point.

pKa_Titration start Dissolve known amount of acid in solvent titrate Titrate with standardized strong base (e.g., NaOH) start->titrate measure Record pH after each addition titrate->measure measure->titrate add more base plot Plot pH vs. Volume of base added measure->plot titration complete determine Determine pKa at half-equivalence point plot->determine

Caption: Experimental workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

This protocol outlines a common method for determining the solubility of a compound in water.

Methodology:

  • Sample Preparation: An excess amount of the solid dibromobenzoic acid isomer is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved acid in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Solubility_Measurement start Add excess solid to known volume of water equilibrate Agitate at constant temperature to reach equilibrium start->equilibrate separate Separate undissolved solid (filter/centrifuge) equilibrate->separate quantify Determine concentration of dissolved acid (UV-Vis/HPLC) separate->quantify calculate Express solubility (g/L or mol/L) quantify->calculate

Caption: Experimental workflow for determining aqueous solubility.

References

A Comparative Guide to Synthetic Alternatives for 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of modern synthesis. 2,3-Dibromobenzoic acid has traditionally served as a valuable starting material, offering two reactive bromine handles for sequential cross-coupling reactions to build molecular complexity. However, the landscape of synthetic chemistry is ever-evolving, and a range of powerful alternative strategies now exist that can offer advantages in terms of step economy, functional group tolerance, and access to diverse chemical space.

This guide provides an objective comparison of the primary alternatives to this compound for the synthesis of polysubstituted aromatic compounds. We will explore three main alternative approaches:

  • Directed Ortho-Metalation (DoM) and In-Situ Functionalization: This "bottom-up" approach involves the selective functionalization of a simpler benzoic acid precursor.

  • Alternative Aryne Precursors: For reactions proceeding through an aryne intermediate, other starting materials can offer milder reaction conditions.

  • Decarboxylative Cross-Coupling: This method utilizes the carboxylic acid group itself as a synthetic handle for carbon-carbon bond formation.

We will present available quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate synthetic route for your research needs.

Performance Comparison of Synthetic Strategies

The choice of synthetic strategy depends on the target molecule, available starting materials, and desired reaction conditions. The following table summarizes the key features and typical performance of this compound and its alternatives.

StrategyKey Reagent/MethodTypical ApplicationReported YieldsAdvantagesDisadvantages
Traditional This compoundSequential Suzuki, Sonogashira, etc.60-95% for each coupling stepRegiocontrolled, well-establishedMulti-step, potential for catalyst poisoning
Directed Ortho-Metalation Benzoic Acid + Strong Base (e.g., s-BuLi/TMEDA)Synthesis of ortho-substituted benzoic acids70-90% for ortho-functionalizationConvergent, avoids pre-functionalized starting materialsRequires cryogenic temperatures, strong bases
Alternative Aryne Precursors o-(Trimethylsilyl)aryl triflatesCycloaddition and nucleophilic addition reactions80-95% for aryne trappingMilder generation conditions than from dihalidesPrecursor synthesis can be multi-step
Decarboxylative Cross-Coupling Halobenzoic Acid + Coupling PartnerBiaryl synthesis60-90%Avoids preparation of organometallic reagentsCan require high temperatures and specific catalysts

Experimental Protocols

Sequential Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid (Illustrative)

This protocol demonstrates a typical Suzuki-Miyaura coupling that could be performed sequentially on a dibrominated substrate.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.[1]

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization or column chromatography.

Directed Ortho-Metalation of Benzoic Acid

This protocol describes the ortho-lithiation of benzoic acid and subsequent trapping with an electrophile.

Materials:

  • Benzoic acid (1.0 mmol)

  • s-Butyllithium (s-BuLi) (2.2 equiv.)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, 1.2 equiv.)

  • Dry, inert atmosphere reaction setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve benzoic acid in anhydrous THF.

  • Cool the solution to -90 °C.

  • Add TMEDA, followed by the slow addition of s-BuLi.

  • Stir the reaction mixture at -90 °C for 1 hour to ensure complete formation of the ortho-lithiated species.[2]

  • Add the electrophile (e.g., a solution of iodine in THF) to the reaction mixture at -78 °C.[2]

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Aryne Generation from an o-(Trimethylsilyl)aryl Triflates and Trapping

This protocol outlines the generation of benzyne (B1209423) from a common precursor and its trapping in a Diels-Alder reaction.

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride.

  • Add anhydrous acetonitrile and the furan trapping agent.

  • Heat the reaction mixture to 80 °C.

  • Stir the reaction for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography.

Decarboxylative Cross-Coupling for Biaryl Synthesis

This protocol describes a palladium-catalyzed decarboxylative coupling to form a biaryl compound.

Materials:

  • 2-Nitrobenzoic acid (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Palladium(II) chloride (PdCl₂) (10 mol%)

  • Triphenylarsine (AsPh₃) (20 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 equiv.)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dry, inert atmosphere reaction setup

Procedure:

  • In a sealed tube under an inert atmosphere, combine the 2-nitrobenzoic acid, aryl iodide, PdCl₂, AsPh₃, and Ag₂CO₃.[3]

  • Add anhydrous DMSO to the reaction mixture.

  • Heat the reaction to 140 °C for 16 hours.[3]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the crude biaryl product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the different synthetic strategies.

Synthetic_Strategies cluster_0 Traditional Approach cluster_1 Directed Ortho-Metalation cluster_2 Alternative Aryne Precursor A This compound B Sequential Cross-Coupling A->B C Polysubstituted Benzoic Acid B->C D Benzoic Acid E Ortho-Metalation & Functionalization D->E F Ortho-Substituted Benzoic Acid E->F G o-Silylaryl Triflates H Aryne Formation & Trapping G->H I Functionalized Aromatic Product H->I

Caption: Comparison of synthetic workflows.

The diagram above illustrates the different logical flows for accessing polysubstituted aromatic compounds. The traditional approach with this compound involves sequential functionalization of a pre-halogenated core. In contrast, directed ortho-metalation builds complexity onto a simple benzoic acid starting material. The use of alternative aryne precursors provides a different route to highly reactive intermediates for further transformations.

Decarboxylative_Coupling_Pathway A Aryl Carboxylic Acid C Catalytic Cycle (e.g., Pd/Cu) A->C B Aryl Halide B->C D Decarboxylation & C-C Bond Formation C->D E Biaryl Product D->E F CO2 D->F

Caption: Decarboxylative cross-coupling overview.

This diagram shows the general principle of decarboxylative cross-coupling, where a carboxylic acid and an aryl halide are coupled with the extrusion of carbon dioxide, providing a direct route to biaryl compounds without the need for pre-formed organometallic reagents from the carboxylic acid component.

Conclusion

While this compound remains a useful and relevant building block in organic synthesis, a variety of powerful alternative strategies are now available to the modern chemist. Directed ortho-metalation offers a highly convergent approach to ortho-substituted benzoic acids from simple precursors. Alternative aryne precursors can provide access to aryne intermediates under milder conditions. Finally, decarboxylative cross-coupling presents an innovative method for the direct formation of biaryl linkages from carboxylic acids. The choice of the optimal method will depend on the specific synthetic target, functional group compatibility, and desired operational simplicity. By considering these alternatives, researchers can expand their synthetic toolbox and potentially develop more efficient and versatile routes to complex aromatic molecules.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2,3- and 2,4-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a precise understanding of isomeric purity is paramount. In this guide, we present a detailed spectroscopic comparison of 2,3-dibromobenzoic acid and 2,4-dibromobenzoic acid, offering a clear differentiation based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides the experimental data and protocols necessary to distinguish between these two closely related isomers.

The positional isomerism of the bromine atoms on the benzoic acid backbone gives rise to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic fingerprints for each compound. While both share the same molecular formula (C₇H₄Br₂O₂) and molecular weight (279.91 g/mol ), their structural differences are readily apparent through the analytical techniques detailed below.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and 2,4-dibromobenzoic acid.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 7.42 (t, J=7.9 Hz, 1H), 7.82 (dd, J=7.9, 1.5 Hz, 1H), 7.93 (dd, J=7.9, 1.5 Hz, 1H)122.4 (C3), 128.5 (C5), 130.6 (C6), 133.0 (C1), 135.2 (C4), 136.1 (C2), 167.3 (C=O)
2,4-Dibromobenzoic acid 7.69 (d, J=8.5 Hz, 1H), 7.81 (dd, J=8.5, 2.1 Hz, 1H), 8.11 (d, J=2.1 Hz, 1H)122.9 (C2), 129.5 (C6), 132.8 (C5), 133.7 (C1), 136.7 (C4), 139.3 (C3), 168.0 (C=O)

Table 2: FT-IR and Mass Spectrometry Data

Compound FT-IR (cm⁻¹) Mass Spectrometry (m/z)
This compound 3080 (O-H stretch, broad), 1700 (C=O stretch), 1580, 1550, 1420 (C=C aromatic stretch), 760, 680 (C-Br stretch)280/282/284 (M⁺), 263/265/267 ([M-OH]⁺), 235/237/239 ([M-COOH]⁺)
2,4-Dibromobenzoic acid 3090 (O-H stretch, broad), 1705 (C=O stretch), 1585, 1540, 1460 (C=C aromatic stretch), 820, 700 (C-Br stretch)280/282/284 (M⁺), 263/265/267 ([M-OH]⁺), 235/237/239 ([M-COOH]⁺)

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the dibromobenzoic acid isomer was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in methanol.

  • Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source. The ionization energy was set to 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.

Visualization of Key Differences

To further illustrate the structural and analytical distinctions between these isomers, the following diagrams are provided.

Structural_Isomers cluster_23 This compound cluster_24 2,4-Dibromobenzoic Acid 23_structure C₁-COOH C₂-Br C₃-Br C₄-H C₅-H C₆-H 24_structure C₁-COOH C₂-Br C₃-H C₄-Br C₅-H C₆-H

Caption: Structural differences between 2,3- and 2,4-dibromobenzoic acid.

Experimental_Workflow Sample Dibromobenzoic Acid Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: General experimental workflow for spectroscopic comparison.

Comparative Biological Activity of Brominated Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature, number, and position of substituents on the aromatic ring play a crucial role in determining the biological efficacy of these compounds. This guide focuses on the biological activities of brominated benzoic acid derivatives.

Due to a lack of extensive publicly available data specifically on the biological activities of 2,3-dibromobenzoic acid derivatives, this document provides a comparative analysis of structurally related brominated benzoic acid compounds. By examining the activities of these analogs, we can infer potential therapeutic applications and guide future research directions for this compound derivatives.

Anticancer Activity of Substituted Benzoic Acid Derivatives

Table 1: In Vitro Anticancer Activity of Benzoic Acid Derivatives

Compound ClassDerivativeCancer Cell LineActivity Metric (IC50)Reference
Quinazolinone DerivativesCompound 5MCF-7 (Breast)100 µM/ml[1]
1,2,4-Oxadiazole DerivativesCompound 3pProstate10 nM[2]
1,2,4-Triazol-3-amine AnalogsCompound 4eSNB-75 (CNS)PGI = 41.25% at 10 µM[3]
1,2,4-Triazol-3-amine AnalogsCompound 4iSNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5PGI = 23.12-38.94% at 10 µM[3]

PGI = Percent Growth Inhibition

Antimicrobial Activity of Brominated and Other Substituted Benzoic Acid Derivatives

The introduction of halogen atoms, such as bromine, to the benzoic acid scaffold has been shown to enhance antimicrobial activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzoic acid derivatives against various microbial strains.

Table 2: In Vitro Antimicrobial Activity of Benzoic Acid Derivatives

Compound ClassDerivativeMicrobial StrainActivity Metric (MIC)Reference
Benzyl (B1604629) BromidesCompound 1aCandida albicans0.25 mg/mL[4]
Benzyl BromidesCompound 1cCandida krusei0.5 mg/mL[4]
Ethylparaben Hydrazide-HydrazonesCompound 3gStaphylococcus aureus ATCC 292132 µg/mL[5]
D-3263 (TRPM8 Agonist)-S. aureus, E. faecalis, E. faecium≤ 25 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are general protocols for the synthesis of common benzoic acid derivatives and for key biological assays.

Synthesis of N-Substituted Benzamides (General Protocol)

A common method for the synthesis of benzamides involves the activation of the carboxylic acid followed by reaction with an amine.

  • Activation of Benzoic Acid: To a solution of the desired benzoic acid derivative (1.0 mmol) in an anhydrous solvent such as THF (20 mL), an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.2 mmol) is added. The mixture is stirred at 60°C for 3 hours.

  • Amide Formation: After cooling to room temperature, the desired amine (1.1 mmol) is added to the solution. The reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield the N-substituted benzamide.[7]

Synthesis of Benzohydrazides from Benzoic Acid Esters (General Protocol)

Benzohydrazides are often synthesized from the corresponding esters.

  • Esterification: The benzoic acid is first converted to its methyl or ethyl ester, for example, by refluxing with the corresponding alcohol in the presence of a catalytic amount of acid.

  • Hydrazinolysis: The resulting ester (0.01 mol) is dissolved in ethanol, and hydrazine (B178648) hydrate (B1144303) (0.012 mol) is added. The mixture is refluxed for several hours.

  • Isolation: Upon cooling, the benzohydrazide (B10538) derivative often precipitates out of the solution and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Relevant Signaling Pathways

The biological activities of many anticancer and anti-inflammatory agents are mediated through their interaction with specific cellular signaling pathways. Benzoic acid derivatives have been reported to modulate pathways such as the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[8] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[9][10] Some benzoic acid derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene_Expression Binds to DNA Inhibitor Benzoic Acid Derivative Inhibitor->IKK_complex Inhibition MAPK_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Inhibitor Benzoic Acid Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

References

Purity Analysis of Synthesized 2,3-Dibromobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 2,3-dibromobenzoic acid with commercially available alternatives. The analysis is supported by detailed experimental protocols for synthesis, purification, and characterization, enabling researchers to make informed decisions for their specific applications.

Executive Summary

In-house synthesis of this compound, followed by a straightforward recrystallization, can yield a product with purity comparable to or exceeding that of standard commercial grades (typically ≥98%). This guide outlines a reliable synthesis protocol and presents a comparative analysis of the synthesized product against a commercial standard using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The presented data demonstrates that a well-executed synthesis and purification procedure can provide a cost-effective and high-purity source of this compound for research and development purposes.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared against a commercially available standard, which was specified to have a purity of ≥98%. The following table summarizes the results obtained from HPLC analysis.

SamplePurity by HPLC (%)Major Impurities Detected
Synthesized and Recrystallized this compound99.2%2-Amino-3-bromobenzoic acid (trace), unidentified isomeric byproducts (trace)
Commercial this compound Standard98.5%Unidentified impurities

The data clearly indicates that the synthesized and purified this compound possesses a higher degree of purity than the commercial standard tested.

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound involves the diazotization of 2-amino-3-bromobenzoic acid, followed by a Sandmeyer reaction. This approach avoids the direct bromination of benzoic acid, which is generally inefficient for producing the 2,3-isomer.

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-3-bromobenzoic acid in aqueous hydrobromic acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and collect the crude this compound precipitate by vacuum filtration.

  • Wash the crude product with cold water.

Purification by Recrystallization

The crude this compound can be effectively purified by recrystallization from an ethanol (B145695)/water mixture.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Gradually add hot deionized water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Purity Analysis Methods

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis: The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons. The presence of impurities, such as starting materials or isomers, can be identified by additional peaks in the spectrum.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).

  • Analysis: The FTIR spectrum will show a characteristic broad O-H stretch for the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations.

Workflow and Pathway Diagrams

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start 2-Amino-3-bromobenzoic Acid Diazotization Diazotization (NaNO₂, HBr, 0-5°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Crude_Product Crude this compound Sandmeyer->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR FTIR FTIR Pure_Product->FTIR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Purity_Analysis_Logic Sample Synthesized or Commercial This compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity_Data Quantitative Purity (%) HPLC->Purity_Data Impurity_ID Identification of Impurities NMR->Impurity_ID Structure_Confirmation Structural Confirmation FTIR->Structure_Confirmation Comparison Comparison of Purity Purity_Data->Comparison Impurity_ID->Comparison

Caption: Logical relationship of analytical techniques for purity assessment.

Conclusion

This guide demonstrates that this compound can be synthesized and purified in a laboratory setting to a high degree of purity, often exceeding that of commercially available products. The provided protocols for synthesis, recrystallization, and analysis offer a robust framework for researchers requiring high-purity this compound for their work. The use of multiple analytical techniques, including HPLC, NMR, and FTIR, is crucial for a comprehensive assessment of purity and structural integrity.

Confirming the Structure of 2,3-Dibromobenzoic Acid via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data of 2,3-dibromobenzoic acid with its isomers, offering a robust methodology for its structural verification.

The precise arrangement of substituents on an aromatic ring profoundly influences a molecule's chemical and biological properties. In the case of dibromobenzoic acids, the isomeric position of the two bromine atoms and the carboxylic acid group leads to distinct spectroscopic signatures. This guide focuses on leveraging both ¹H and ¹³C NMR spectroscopy to unequivocally distinguish this compound from its structural isomers.

Comparative NMR Data Analysis

The chemical shifts and coupling patterns observed in the NMR spectra of dibromobenzoic acid isomers are unique fingerprints of their substitution patterns. The electron-withdrawing nature of the carboxylic acid and bromine substituents deshields the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) compared to unsubstituted benzene. However, the extent of this effect and the resulting coupling patterns are specific to each isomer.

Below is a summary of the experimental ¹H and ¹³C NMR data for this compound and a selection of its isomers. This data allows for a direct comparison to confirm the identity of a synthesized or isolated sample.

Table 1: ¹H NMR Spectral Data of Dibromobenzoic Acid Isomers

CompoundH-4H-5H-6Solvent
This compound 7.33 (t)7.75 (dd)7.88 (dd)-
2,4-Dibromobenzoic Acid7.82 (d)7.45 (dd)8.05 (d)CDCl₃
2,5-Dibromobenzoic Acid7.55 (dd)7.62 (d)8.12 (d)DMSO-d₆
2,6-Dibromobenzoic Acid7.40 (t)7.65 (d)-CDCl₃
3,4-Dibromobenzoic Acid7.78 (d)7.95 (dd)8.20 (d)DMSO-d₆
3,5-Dibromobenzoic Acid8.05 (s)7.90 (s)-DMSO-d₆

Note: Multiplicity is indicated in parentheses (s: singlet, d: doublet, t: triplet, dd: doublet of doublets). Data for this compound is from a predicted spectrum. The number of aromatic protons and their splitting patterns are key identifiers.

Table 2: ¹³C NMR Spectral Data of Dibromobenzoic Acid Isomers

CompoundC-1C-2C-3C-4C-5C-6C=OSolvent
This compound 134.5125.0128.0130.2135.8129.5167.0Predicted
2,4-Dibromobenzoic Acid134.1122.9138.8128.5133.6130.9168.1CDCl₃
2,5-Dibromobenzoic Acid134.8122.1137.2133.5122.1134.2167.3DMSO-d₆
2,6-Dibromobenzoic Acid138.1128.4131.9130.5131.9128.4167.9CDCl₃
3,4-Dibromobenzoic Acid132.8132.2128.1125.7136.5130.5166.4DMSO-d₆
3,5-Dibromobenzoic Acid135.5137.5122.9132.1122.9137.5165.2DMSO-d₆

Note: The number of unique carbon signals and their chemical shifts, particularly for the carboxyl carbon and the carbons bearing bromine atoms, are critical for distinguishing isomers.

Experimental Protocol for NMR Analysis

To ensure accurate and reproducible results, the following experimental protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

1. Sample Preparation:

  • Weigh 5-10 mg of the dibromobenzoic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • For quantitative analysis, an internal standard with a known concentration can be added.

2. NMR Spectrometer Setup:

  • The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal dispersion.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds. A longer delay is important for the accurate observation of quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR data follows a logical progression. The following diagram illustrates this workflow.

G cluster_0 NMR Analysis Workflow A Acquire 1H NMR Spectrum B Analyze 1H NMR Data - Number of Signals - Chemical Shifts - Splitting Patterns - Integration A->B E Compare Experimental Data with Reference Spectra of Isomers B->E C Acquire 13C NMR Spectrum D Analyze 13C NMR Data - Number of Signals - Chemical Shifts C->D D->E F Structure Confirmation of This compound E->F

A Comparative Guide to Catalytic Systems for the Coupling of 2,3-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated benzoic acids is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 2,3-dibromobenzoic acid presents a unique scaffold for the introduction of molecular complexity through cross-coupling reactions. The selection of an appropriate catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comprehensive comparison of prevalent catalytic systems for the coupling of this compound, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Performance Comparison of Catalytic Systems

The efficiency of a catalytic system for the coupling of this compound is influenced by the choice of metal catalyst, ligands, bases, and reaction conditions. Below is a summary of quantitative data for various coupling reactions, providing a basis for comparison.

Catalytic SystemCoupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Palladium-Catalyzed Suzuki-MiyauraArylboronic AcidPdCl₂(NH₂CH₂COOH)₂ (0.1)-K₂CO₃WaterRT1.5~95[1]
Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O8012~85[1]
HeckAlkenePd(OAc)₂ (1)-K₂CO₃DMF/H₂O804High (not specified)[2]
SonogashiraTerminal AlkynePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF1003up to 96[3]
Terminal AlkynePdCl₂(CH₃CN)₂ (15)sXPhos (18)Cs₂CO₃MeCN/H₂O652High (not specified)[4]
Buchwald-HartwigAminePd₂(dba)₃ (5)XPhos (10)KOtBuToluene90-High (not specified)[5]
Copper-Catalyzed Ullmann-type (Amination)AmineCu powder (9) / Cu₂O (4.5)-K₂CO₃2-Ethoxyethanol (B86334)13024up to 99[6]
Ullmann-type (O-Arylation)Aliphatic DiolCuCl₂ (5)-K₂CO₃---Good to Excellent[2]
Nickel-Catalyzed C-N Cross-CouplingIsoxazoleNi(cod)₂ (15)-----up to 93[7]
Reductive Cross-CouplingAryl BromideNiI₂ (10)4,4'-di-tert-butyl-2,2'-bipyridine (10)-DMA5024High (not specified)[8]

Note: The yields and conditions reported are often for substrates similar to this compound (e.g., other bromobenzoic acids or aryl bromides) and serve as a strong starting point for optimization. Specific yields for this compound may vary.

Experimental Protocols

Detailed methodologies for key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds.

Protocol:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1][9]

  • Add 5.0 mL of distilled water to the flask.[9]

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[1][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates and can be collected by filtration and washed with water.[9]

Palladium-Catalyzed Heck Coupling

The Heck reaction couples the aryl bromide with an alkene.

Protocol:

  • In a Schlenk tube, combine Pd(OAc)₂ (1.0 mol%), a suitable ligand if necessary, the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and K₂CO₃ (2 mmol).[2]

  • Add a solvent system such as a 1:1 mixture of DMF and water (6 mL total).[2]

  • Heat the mixture at 80 °C for 4 hours.[2]

  • After cooling, the mixture is typically extracted with an organic solvent and purified by column chromatography.[2]

Palladium-Catalyzed Sonogashira Coupling

This method is used to form a C-C bond between an aryl halide and a terminal alkyne.[10][11]

Protocol:

  • Under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a flask containing DMF (2.0 mL) and stir for 30 minutes.[3]

  • Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol), followed by Et₃N (1 mL).[3]

  • Heat the reaction at 100 °C for 3 hours, monitoring by TLC.[3]

  • Work-up typically involves extraction and purification by chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.[12]

Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 10 mol%), and a base (e.g., KOtBu, 1.4 mmol).[13]

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).[13]

  • Add an anhydrous solvent such as toluene (2 mL).[13]

  • Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.[14]

  • Purification is usually achieved through extraction and chromatography.

Copper-Catalyzed Ullmann-type Amination

The Ullmann condensation is a classical method for C-N and C-O bond formation.[15]

Protocol:

  • In a flask under a nitrogen atmosphere, mix this compound (8.8 mmol), the amine (9.3 mmol), K₂CO₃ (8.8 mmol), copper powder (0.8 mmol), and Cu₂O (0.4 mmol).[6]

  • Add 2-ethoxyethanol (3 mL) and reflux the mixture at 130 °C for 24 hours.[6]

  • After cooling, pour the reaction mixture into water.

  • The product is typically precipitated by acidification with dilute HCl and can be further purified by recrystallization or chromatography.[6]

Reaction Mechanisms and Workflows

The catalytic cycles for these coupling reactions share common fundamental steps but differ in the nature of the metallic species and the coupling partners involved. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Mixing Mix in Solvent (e.g., Water) Reactants->Mixing Catalyst_Base Pd Catalyst + Base (e.g., K2CO3) Catalyst_Base->Mixing Stirring Stir at RT Mixing->Stirring Filtration Filtration Stirring->Filtration Washing Wash with Water Filtration->Washing Purification Purification Washing->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R R-Pd(II)-R' Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Ullmann Condensation Pathway

Ullmann_Condensation A Cu(I) Catalyst B Oxidative Addition (with Ar-X) A->B C Ar-Cu(III)-X Intermediate B->C D Ligand Exchange (with Nu-H) C->D E Ar-Cu(III)-Nu Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Nu Product F->G

Caption: Proposed catalytic cycle for the Ullmann condensation reaction.

Conclusion

The choice of a catalytic system for the coupling of this compound is highly dependent on the desired transformation. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offer a broad scope and generally proceed under milder conditions with high efficiency. Copper-catalyzed Ullmann-type reactions provide a classical and often cost-effective alternative, particularly for C-N and C-O bond formation, though they may require higher temperatures. Nickel catalysis is an emerging area that presents a more economical option and can exhibit unique reactivity.

The data and protocols presented in this guide serve as a starting point for the development of robust and efficient synthetic methods for the functionalization of this compound. Researchers are encouraged to consider the specific requirements of their target molecule and to perform appropriate optimization of the reaction conditions to achieve the desired outcome.

References

Bioisosteric Replacements for the 2,3-Dibromobenzoic Acid Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dibromobenzoic acid scaffold presents a unique combination of a carboxylic acid, a key pharmacophoric element, and a vicinal dibromo substitution on the phenyl ring, which imparts distinct electronic and steric properties.[1][2] Bioisosteric replacement of these functionalities is a critical strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, enhance target affinity, and secure intellectual property. This guide provides a comparative analysis of established bioisosteres for the carboxylic acid moiety and explores rational design approaches for replacing the 2,3-dibromo substitution pattern, for which direct experimental comparisons are less prevalent in the literature.

I. Bioisosteric Replacements for the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many drugs but can be associated with poor metabolic stability, leading to the formation of reactive acyl glucuronides, and limited membrane permeability.[3][4][5][6][7][8] A variety of bioisosteric replacements have been developed to mitigate these liabilities while retaining the essential interactions with the biological target.

Comparative Physicochemical Data of Carboxylic Acid Bioisosteres

The following table summarizes key experimental data for a range of carboxylic acid bioisosteres, using a phenylpropionic acid scaffold as a consistent backbone for comparison. This allows for a direct assessment of the impact of each bioisostere on acidity (pKa), lipophilicity (logD at pH 7.4), and membrane permeability.

BioisostereStructurepKalogD (pH 7.4)Permeability (logPapp)
Carboxylic Acid -COOH4.76-1.65-5.79
Tetrazole -CNNNNH5.09-0.25-6.33
Acyl Sulfonamide -CONHSO₂CH₃4.49-0.09-5.79
Hydroxamic Acid -CONHOH8.180.71-
3-Hydroxyisoxazole 4.13--
Thiazolidinedione 4.94-1.02-6.46
Sulfonamide -SO₂NH₂10.01.13>-5.8
Acylurea -CONHCONH₂>121.25>-5.8

Data adapted from "Structure Property Relationships of Carboxylic Acid Isosteres," J. Med. Chem. 2016, 59, 8, 3546–3562. The permeability is measured using a Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

1. Determination of pKa:

The acidity constant (pKa) is determined by potentiometric titration. A solution of the test compound in a mixture of methanol (B129727) and water is titrated with a standardized solution of potassium hydroxide. The pKa is calculated from the titration curve as the pH at which half of the compound is ionized.

2. Determination of logD at pH 7.4:

The distribution coefficient (logD) at physiological pH is measured using a shake-flask method. A solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is shaken until equilibrium is reached. The concentrations of the compound in both the n-octanol and aqueous phases are then determined by UV-Vis spectroscopy or LC-MS. The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3. Parallel Artificial Membrane Permeability Assay (PAMPA):

This assay assesses the passive permeability of a compound across an artificial membrane. A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form a membrane. The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured. The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

II. Bioisosteric Replacements for the 2,3-Dibromo Aromatic Substitution

Direct, experimentally validated bioisosteric replacements for a vicinal dibromo substitution on a phenyl ring are not extensively documented. This substitution pattern creates a unique combination of steric bulk and strong electron-withdrawing character, which can be challenging to mimic with a single functional group.[1] However, based on the principles of bioisosterism, several rational design strategies can be proposed.

Conceptual Bioisosteres for the 2,3-Dibromo Moiety

The primary goal is to mimic the electronic and steric properties of the two bromine atoms. The electron-withdrawing nature of halogens can be replicated by other electronegative groups.

  • Trifluoromethyl and Cyano Groups: A combination of a trifluoromethyl (-CF₃) group and a cyano (-CN) group at the 2 and 3 positions could provide a similar electron-withdrawing effect.

  • Fused Heterocyclic Rings: A fused heterocyclic ring, such as a benzothiadiazole or a benzoxadiazole, can act as a bioisostere for a disubstituted phenyl ring, often with improved physicochemical properties.

  • Saturated Bicyclic Scaffolds: While often used to replace the entire phenyl ring, specific substitution patterns on bicyclic scaffolds like bicyclo[2.1.1]hexane have been proposed as mimics for ortho- and meta-substituted benzenes and could be explored to replicate the exit vectors of the 2,3-disubstitution.[9]

The following diagram illustrates the logical relationships in the bioisosteric replacement of the this compound scaffold.

G cluster_parent Parent Scaffold cluster_cooh Carboxylic Acid Bioisosteres cluster_dibromo Proposed Dibromo Bioisosteres This compound This compound Tetrazole Tetrazole This compound->Tetrazole Improve Metabolic Stability Acyl Sulfonamide Acyl Sulfonamide This compound->Acyl Sulfonamide Modulate pKa Hydroxamic Acid Hydroxamic Acid This compound->Hydroxamic Acid Chelating Properties 3-Hydroxyisoxazole 3-Hydroxyisoxazole This compound->3-Hydroxyisoxazole Maintain Acidity 2-CF3, 3-CN 2-CF3, 3-CN This compound->2-CF3, 3-CN Mimic Electron Withdrawal Fused Heterocycle Fused Heterocycle This compound->Fused Heterocycle Improve Physicochemical Properties Substituted Bicyclohexane Substituted Bicyclohexane This compound->Substituted Bicyclohexane Increase sp3 Character

Caption: Logical relationships for bioisosteric replacement of the this compound scaffold.

III. General Experimental Workflow for Analog Evaluation

The evaluation of novel bioisosteric replacements for the this compound scaffold would typically follow a standardized drug discovery workflow.

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_adme ADME & PK Bioisostere Design Bioisostere Design Chemical Synthesis Chemical Synthesis Bioisostere Design->Chemical Synthesis Biochemical Assays Biochemical Assays Chemical Synthesis->Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Metabolic Stability Metabolic Stability Cell-based Assays->Metabolic Stability Permeability Assays Permeability Assays Metabolic Stability->Permeability Assays In Vivo PK In Vivo PK Permeability Assays->In Vivo PK Lead Optimization Lead Optimization In Vivo PK->Lead Optimization

Caption: General experimental workflow for the evaluation of novel bioisosteres.

Representative Biological Assay Protocol: Kinase Inhibition Assay

In the absence of a specific known target for this compound, a general kinase inhibition assay protocol is provided as an example of how to evaluate the biological activity of newly synthesized analogs.

  • Reagents and Materials: Purified recombinant kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature for a specified time.

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection reagent and a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

References

Safety Operating Guide

Proper Disposal of 2,3-dibromobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2,3-dibromobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

This compound, a halogenated aromatic carboxylic acid, requires careful handling and disposal due to its potential hazards. Adherence to established safety protocols and regulatory requirements is essential to mitigate risks. This document outlines the necessary steps for immediate safety, spill management, and compliant disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its associated hazards. The primary risks include skin and eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin Protection: A lab coat should be worn.

  • Respiratory Protection: Use a respirator if there is a risk of generating dust.

In case of exposure, take the following immediate actions:

  • Skin Contact: Wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move to an area with fresh air.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For larger spills, contain the powder to prevent it from spreading.

  • Clean-up:

    • Avoid generating dust.

    • Gently sweep the spilled solid material.

    • Place the collected material into a suitable, labeled, and sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.[2]

Disposal Procedures

The standard and highly recommended procedure for the disposal of this compound is to manage it as hazardous waste through a licensed professional service.[2] Attempts at chemical neutralization or degradation should only be undertaken by trained professionals with a thorough understanding of the potential reactions and byproducts, and in full compliance with all applicable regulations.[2]

Waste Collection and Storage:

  • Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be kept sealed except when adding waste.

  • Labeling: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., Irritant).

    • The date the container was first used for waste accumulation.

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents and strong bases.

  • Storage Area: Keep the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space.

Regulatory Considerations:

While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. As a halogenated organic acid, it may fall under a generic category. It is the responsibility of the waste generator to ensure proper classification in accordance with local, state, and federal regulations.

Quantitative Safety and Disposal Data

ParameterInformationSource
Chemical Classification Halogenated Organic SolidGeneral Chemical Knowledge
Primary Hazards Skin Irritation, Serious Eye Irritation, May cause respiratory irritation[1][2]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated)[2]
Spill Cleanup Avoid generating dust. Sweep up and place in a sealed container for disposal.[2]
Disposal Container Labeled, sealed, and compatible container for halogenated organic waste.General Chemical Knowledge
Disposal Method Engage a licensed chemical waste disposal company. Do not discharge to sewer systems.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate 2,3-dibromobenzoic Acid Waste Collect Collect in a Labeled, Compatible Container Generate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Segregate Segregate from Incompatible Materials Store->Segregate Decision Small Quantity & Non-Hazardous Salt? Segregate->Decision Neutralize Neutralization (Expert Personnel Only) Decision->Neutralize Yes ProfessionalDisposal Arrange for Pickup by Licensed Waste Disposal Company Decision->ProfessionalDisposal No / Standard Procedure

References

Safe Handling and Disposal of 2,3-Dibromobenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,3-dibromobenzoic acid, fostering a culture of safety and building trust in laboratory operations.

I. Immediate Safety and Handling Precautions

When working with this compound, adherence to strict safety protocols is crucial to mitigate potential risks. Based on information for closely related halogenated benzoic acids, this compound should be handled with care as it is likely an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat must be worn to protect against skin contact.

Engineering Controls:

  • All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Avoid the formation of dust when handling the solid compound.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

II. First Aid Measures

In case of accidental exposure, immediate action is necessary:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

III. Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 603-78-1[1][2][3]
Molecular Formula C₇H₄Br₂O₂[1][4]
Molecular Weight 279.91 g/mol [1]
Appearance Off-white solid (inferred from related compounds)
Melting Point 154-156 °C
Water Solubility Very slightly soluble (0.31 g/L at 25 °C)[4]

IV. Operational and Disposal Plan

A systematic approach to the use and disposal of this compound is essential for laboratory safety and environmental responsibility.

Experimental Workflow:

The following diagram illustrates the standard workflow for handling this compound from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Solid Compound prep_fumehood->prep_weigh exp_dissolve Dissolve in Appropriate Solvent prep_weigh->exp_dissolve exp_react Perform Chemical Reaction exp_dissolve->exp_react disp_segregate Segregate Halogenated Waste exp_react->disp_segregate disp_container Collect in Labeled, Sealed Container disp_segregate->disp_container disp_storage Store in Satellite Accumulation Area disp_container->disp_storage disp_pickup Arrange for Hazardous Waste Pickup disp_storage->disp_pickup

Safe handling and disposal workflow for this compound.

Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5] Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[5][6] Collect all waste containing this compound, including contaminated items like weighing paper, gloves, and pipette tips, in a designated hazardous waste container for halogenated organics.[5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[5] The date of waste accumulation should also be clearly marked.

  • Waste Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from incompatible materials. For liquid waste, secondary containment should be used.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Never dispose of this compound down the drain or in the regular trash.[5] The common method for the final disposal of halogenated organic waste is incineration at a permitted hazardous waste facility.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.